6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
Description
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFALMDZWCMSBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582879 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675576-26-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675576-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
CAS Number: 675576-26-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a key building block in modern medicinal chemistry and materials science. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Miyaura borylation of 6-bromoisoquinoline, and explores its significant applications in the development of therapeutic agents, particularly as a precursor for kinase inhibitors targeting critical signaling pathways such as NF-κB and JAK-STAT. This guide is intended to be a valuable resource for researchers engaged in drug discovery and the synthesis of novel organic compounds.
Introduction
This compound, also known as isoquinoline-6-boronic acid pinacol ester, is a versatile heterocyclic compound.[1] Its structure incorporates the isoquinoline scaffold, a privileged motif in numerous biologically active compounds, and a boronic acid pinacol ester group, which renders it an ideal substrate for palladium-catalyzed cross-coupling reactions.[2][3] The primary utility of this compound lies in its application in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds. This enables the synthesis of a diverse array of substituted isoquinolines, which are of significant interest in the development of new pharmaceuticals and functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 675576-26-8 | [4] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [4] |
| Molecular Weight | 255.12 g/mol | |
| Appearance | Solid | |
| Melting Point | 179-184 °C | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents such as dichloromethane. |
Synthesis: Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 6-bromoisoquinoline. This palladium-catalyzed reaction involves the cross-coupling of the aryl halide with bis(pinacolato)diboron.[5][6]
Reaction Scheme:
References
- 1. This compound CAS#: 675576-26-8 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 6-(isoquinolin-6-yl)boronic acid pinacol ester
This technical guide provides a comprehensive overview of 6-(isoquinolin-6-yl)boronic acid pinacol ester, a key building block in modern organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and handling.
Core Properties
6-(isoquinolin-6-yl)boronic acid pinacol ester is a stable, solid compound at room temperature. It is widely utilized as an intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This reactivity makes it a valuable tool for the synthesis of complex molecular architectures found in many novel drug candidates.[2][3]
Physicochemical and Identification Data
The fundamental properties of 6-(isoquinolin-6-yl)boronic acid pinacol ester are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈BNO₂ | |
| Molecular Weight | 255.12 g/mol | |
| CAS Number | 675576-26-8 | |
| Appearance | Solid | |
| Melting Point | 179-184 °C | |
| Assay | 95% | |
| InChI Key | LFALMDZWCMSBFO-UHFFFAOYSA-N | |
| SMILES String | CC1(C)OB(OC1(C)C)c2ccc3cnccc3c2 |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound. It should be stored at 2-8°C in a tightly closed container. The compound is classified as a combustible solid.
Application in Suzuki-Miyaura Coupling
The primary application of 6-(isoquinolin-6-yl)boronic acid pinacol ester is as a coupling partner in Suzuki-Miyaura reactions.[1] This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-C bonds, which is a fundamental transformation in the synthesis of many pharmaceutical compounds.[3] Boronic acid pinacol esters are favored in these reactions due to their stability, functional group tolerance, and ease of handling compared to other organoboron reagents.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling
While specific reaction conditions can vary depending on the substrates, the following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using 6-(isoquinolin-6-yl)boronic acid pinacol ester.
Materials:
-
6-(isoquinolin-6-yl)boronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-(isoquinolin-6-yl)boronic acid pinacol ester (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
6-(isoquinolin-6-yl)boronic acid pinacol ester is classified as a hazardous substance and requires careful handling.
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| H335: May cause respiratory irritation | P280: Wear protective gloves/ eye protection/ face protection |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich safety information.
Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][5] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.[6][7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving 6-(isoquinolin-6-yl)boronic acid pinacol ester.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
Boronic acids and their pinacol esters are of significant interest in medicinal chemistry.[8][9][10] The boron atom can form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes, leading to potent and selective inhibition.[10][11] The isoquinoline moiety present in 6-(isoquinolin-6-yl)boronic acid pinacol ester is a common scaffold in many biologically active compounds, making this building block particularly attractive for the synthesis of novel therapeutic agents.
The logical relationship for the application of this compound in the initial stages of drug discovery is outlined below.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.fr [fishersci.fr]
- 5. keyorganics.net [keyorganics.net]
- 6. fishersci.com [fishersci.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. mdpi.com [mdpi.com]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
Synthesis of 6-(pinacolato)isoquinoline: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a key building block in medicinal chemistry and materials science. The document details two primary synthetic strategies: the Miyaura borylation of 6-haloisoquinoline and the direct iridium-catalyzed C-H borylation of isoquinoline. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers, scientists, and drug development professionals in the practical application of these methods.
Introduction
Isoquinoline boronic esters are versatile intermediates in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. The 6-substituted isoquinoline motif is a privileged structure found in numerous biologically active compounds and functional materials. Consequently, the efficient and selective synthesis of 6-(pinacolato)isoquinoline is of significant interest to the scientific community. This guide will explore the predominant methods for its preparation, focusing on practicality, yield, and selectivity.
Synthetic Strategies
There are two principal pathways for the synthesis of 6-(pinacolato)isoquinoline:
-
Method A: Miyaura Borylation of 6-Bromoisoquinoline. This is a robust and widely used palladium-catalyzed cross-coupling reaction between an aryl halide (6-bromoisoquinoline) and a diboron reagent.
-
Method B: Iridium-Catalyzed C-H Borylation of Isoquinoline. This method offers a more atom-economical approach by directly functionalizing a C-H bond of the isoquinoline core. However, controlling the regioselectivity to favor the 6-position presents a significant challenge.
Method A: Miyaura Borylation
The Miyaura borylation is the most common and reliable method for the synthesis of aryl boronate esters from aryl halides.[1] The reaction involves the palladium-catalyzed coupling of 6-bromoisoquinoline with bis(pinacolato)diboron (B₂pin₂) in the presence of a base.
The general reaction scheme is as follows:
Caption: General scheme for Miyaura borylation of 6-bromoisoquinoline.
A key advantage of this method is its high regioselectivity, as the borylation occurs specifically at the position of the halogen atom. The reaction conditions are generally mild and tolerate a wide range of functional groups.
Method B: Iridium-Catalyzed C-H Borylation
Direct C-H borylation is an increasingly popular method for synthesizing arylboronates, as it avoids the need for pre-functionalized starting materials like aryl halides.[2] This reaction is typically catalyzed by an iridium complex in the presence of a specific ligand and a boron source, such as B₂pin₂.
The regioselectivity of iridium-catalyzed C-H borylation on heteroaromatic systems like isoquinoline is complex and governed by a combination of steric and electronic factors.[3] For many heterocycles, borylation tends to occur at the position most distal to the nitrogen atom to avoid catalyst inhibition.[4] This can make the selective synthesis of the 6-borylated isomer challenging, as other positions might be more sterically accessible or electronically favored. The choice of ligand is crucial for controlling the regioselectivity of the reaction.[5]
Caption: General scheme for the direct C-H borylation of isoquinoline.
Experimental Protocols
Detailed Protocol for Method A: Miyaura Borylation
This protocol is a representative procedure for the palladium-catalyzed borylation of 6-bromoisoquinoline.
Materials and Equipment:
-
6-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 6-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 6-(pinacolato)isoquinoline.
Workflow Diagram for Miyaura Borylation
Caption: Experimental workflow for the Miyaura borylation synthesis.
Quantitative Data
The following tables summarize typical reaction parameters for the Miyaura borylation of halo-isoquinolines, based on literature precedents for similar substrates.[6][7]
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 6-Bromoisoquinoline | 1.0 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | Boron Source |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 | Catalyst |
| Base (e.g., KOAc) | 2.0 - 3.0 | Activator/Base |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Notes |
| Solvent | 1,4-Dioxane, DMSO, or Toluene | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | Dependent on substrate and catalyst activity. |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 70 - 90% | Varies with scale and purity of reagents. |
Conclusion
The synthesis of 6-(pinacolato)isoquinoline is most reliably achieved through the Miyaura borylation of 6-bromoisoquinoline. This method offers high yields and excellent regioselectivity, making it suitable for both laboratory-scale synthesis and potential scale-up. While direct C-H borylation represents a more modern and atom-economical alternative, challenges in controlling the regioselectivity on the isoquinoline ring system currently limit its widespread application for obtaining the specific 6-substituted isomer. Further developments in ligand design for iridium catalysts may overcome this limitation in the future. This guide provides the necessary technical details for researchers to successfully synthesize this valuable chemical intermediate.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a synthetically versatile building block, has emerged as a crucial component in the development of novel therapeutics. Its unique chemical structure, featuring an isoquinoline core functionalized with a pinacol boronate ester, renders it an ideal substrate for palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the creation of potent kinase inhibitors for various disease indications.
Core Chemical and Physical Properties
This compound, also known as isoquinoline-6-boronic acid pinacol ester, is a solid compound at room temperature. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol [1] |
| CAS Number | 675576-26-8[1] |
| Appearance | Solid |
| Melting Point | 179-184 °C |
| Storage Temperature | 2-8°C |
Synthesis and Application in Drug Development
The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The pinacol boronate ester group makes it an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in creating diverse libraries of substituted isoquinolines for drug discovery programs.
Isoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antibacterial, antimalarial, and anti-inflammatory properties. A particularly promising area of research is the development of isoquinoline-based kinase inhibitors.
Case Study: Isoquinoline-Based ROCK Inhibitors
A significant application of 6-substituted isoquinolines is in the development of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with cardiovascular diseases, glaucoma, and cancer metastasis.
The ROCK Signaling Pathway
The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. This cascade of events regulates critical cellular functions, most notably cytoskeletal dynamics. Isoquinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream targets.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline-6-boronic Acid Pinacol Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Isoquinoline-6-boronic acid pinacol ester. The information is compiled from various sources to assist researchers and professionals in drug development and chemical synthesis.
Core Physical and Chemical Properties
Isoquinoline-6-boronic acid pinacol ester is a solid, useful boron compound primarily utilized as a building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols.
The key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Implied from structure |
| CAS Number | 675576-26-8 | [2][3] |
| Molecular Formula | C₁₅H₁₈BNO₂ | [2][3] |
| Molecular Weight | 255.12 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 179-184 °C | [1][2][3] |
| Assay | 95% | [1][3] |
| Storage Temperature | 2-8°C | [1][2][3] |
| SMILES String | CC1(C)OB(OC1(C)C)c2ccc3cnccc3c2 | [1][2][3] |
| InChI | 1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 | [1][2][3] |
| InChI Key | LFALMDZWCMSBFO-UHFFFAOYSA-N | [1][2][3] |
Solubility and Handling
While specific solubility data for isoquinoline-6-boronic acid pinacol ester is not detailed in the provided search results, general characteristics of boronic acid pinacol esters can be inferred. These compounds are typically soluble in common organic solvents such as dichloromethane and ether.[4] Due to their hydrophobic nature, they tend to have lower solubility in water.[4] The pinacol ester group generally enhances stability and solubility in organic media compared to the corresponding free boronic acid.[5]
Storage: The compound should be stored at 2-8°C.[1][2][3] Safety: It is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[3]
Structural Relationships and Experimental Workflow
The following diagrams illustrate the structural makeup of the molecule and a generalized workflow for its characterization.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of isoquinoline-6-boronic acid pinacol ester specifically were not available in the cited literature. However, standard laboratory procedures for characterizing solid organic compounds are applicable.
-
Melting Point Determination: The melting point range (179-184 °C) is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Appearance: The physical form is determined by visual inspection under standard laboratory conditions, noting the color and state (e.g., crystalline solid, powder).
-
Solubility: To determine solubility, a small, measured amount of the solute (isoquinoline-6-boronic acid pinacol ester) is added to a measured volume of a solvent at a specific temperature. The mixture is agitated, and the process is repeated until the solute no longer dissolves, allowing for a qualitative or quantitative assessment (e.g., mg/mL). Common solvents for testing would include water, ethanol, methanol, acetone, dichloromethane, and diethyl ether.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although specific spectra for this compound are not provided, ¹H NMR, ¹³C NMR, and ¹¹B NMR are standard, powerful methods for confirming the structure of boronic esters.[7] For similar compounds, the signal for the carbon atom attached to boron (α-B-carbon) may not be detected in ¹³C NMR due to the boron quadrupole effect.[7]
Application in Signaling Pathways
The search results did not contain information regarding the direct application or involvement of isoquinoline-6-boronic acid pinacol ester in specific biological signaling pathways. Its primary documented application is as an intermediate in chemical synthesis.[1][2][3] Boronic acids as a class are known for their use in developing sensors and diagnostic tools for sugars and other biological molecules due to their ability to form reversible covalent bonds with diols.[5]
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]
- 3. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]
- 4. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to Isoquinoline Boronic Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline boronic esters have emerged as versatile and powerful intermediates in modern organic synthesis. Their unique reactivity and stability make them valuable building blocks for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a boronic ester functionality onto this scaffold opens up a diverse range of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of isoquinoline boronic esters, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthesis of Isoquinoline Boronic Esters
The most common method for the synthesis of isoquinoline boronic esters is the palladium-catalyzed Miyaura borylation of halo-isoquinolines. This reaction involves the coupling of a borylating agent, such as bis(pinacolato)diboron (B₂pin₂), with a bromo- or iodo-isoquinoline in the presence of a palladium catalyst and a base.
A variety of substituted isoquinoline boronic esters can be synthesized using this methodology. The choice of catalyst, ligand, and base can influence the reaction efficiency and substrate scope.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
Isoquinoline boronic esters are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at various positions of the isoquinoline core. These reactions are typically catalyzed by palladium complexes and proceed with high yields and functional group tolerance.[1]
Table 1: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile with Various Boronic Acids/Esters [1]
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |
| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |
| 6 | (6-Methoxypyridin-3-yl)boronic acid | 6-(6-Methoxypyridin-3-yl)isoquinoline-1-carbonitrile | 68 |
Diastereoselective Alkylation of Isoquinolines
Alkenyl boronate complexes can react with acylated isoquinolines in a 1,2-metalate rearrangement to yield alkylated, dearomatized heterocycles with good yields and high diastereoselectivity. This multicomponent coupling strategy is highly modular and provides access to a diverse range of chiral heterocyclic scaffolds.[2][3]
Table 2: Diastereoselective Alkylation of Isoquinoline with Alkenyl Boronates [2]
| Entry | Acylating Reagent | R in R-Li | R' in R'-B(OR)₂ | Product | Yield (%) | d.r. |
| 1 | Boc₂O | n-Bu | Vinyl | 2-(tert-butoxycarbonyl)-1-(hex-1-en-2-yl)-1,2-dihydroisoquinoline | 85 | >20:1 |
| 2 | Cbz-Cl | Ph | Vinyl | 1-(1-phenylvinyl)-2-((benzyloxy)carbonyl)-1,2-dihydroisoquinoline | 78 | >20:1 |
| 3 | Ac₂O | Me | Styrenyl | 2-acetyl-1-(1-phenylprop-1-en-2-yl)-1,2-dihydroisoquinoline | 65 | 10:1 |
Synthesis of Isoquinolines from Alkenyl Boronic Esters
A sequential copper-catalyzed azidation followed by an aza-Wittig condensation of internal alkenyl boronic esters provides an efficient route to polysubstituted isoquinolines. This method is notable for its mild reaction conditions and broad substrate scope.[4]
Fluorescent Probes and Materials
The incorporation of a boronyl group into the isoquinoline scaffold can lead to novel fluorophores with interesting photophysical properties. These "boroisoquinolines" can exhibit large Stokes shifts and high quantum yields, making them promising candidates for applications in bioimaging and materials science.[5][6]
Table 3: Photophysical Properties of Selected Boroisoquinolines in Acetonitrile [5]
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 18a | 350 | 450 | 100 | 0.45 |
| 18b | 365 | 480 | 115 | 0.62 |
| 19a | 380 | 510 | 130 | 0.38 |
| 19c | 405 | 550 | 145 | 0.71 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoquinoline-6-boronic acid pinacol ester
This protocol is adapted from general Miyaura borylation procedures.
Materials:
-
6-Bromoisoquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoisoquinoline, bis(pinacolato)diboron, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired isoquinoline-6-boronic acid pinacol ester.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Isoquinoline Boronic Esters[1]
Materials:
-
Isoquinoline boronic ester (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the isoquinoline boronic ester, the aryl/heteroaryl halide, and the base.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Protocol 3: General Procedure for Diastereoselective Alkylation of Isoquinoline with an Alkenyl Boronate[2]
Materials:
-
Isoquinoline (1.0 equiv)
-
Acylating agent (e.g., Boc₂O, 1.1 equiv)
-
Alkenyl boronic ester (1.2 equiv)
-
Organolithium reagent (e.g., n-BuLi, 1.2 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of the alkenyl boronic ester in anhydrous THF at -78 °C under an inert atmosphere, add the organolithium reagent dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the ate complex.
-
In a separate flask, dissolve isoquinoline in anhydrous THF at 0 °C. Add the acylating agent and stir for 15 minutes.
-
Cool the activated isoquinoline solution to -78 °C and slowly add the pre-formed ate complex via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the alkylated dihydroisoquinoline. The boronic ester can be oxidized in situ with NaOH/H₂O₂ to the corresponding alcohol for easier handling and characterization.
Visualizations
Caption: General workflow for the synthesis and application of isoquinoline boronic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability and Storage of 6-(Pinacolato)isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage requirements for 6-(pinacolato)isoquinoline, a key building block in synthetic chemistry. Adherence to proper handling and storage protocols is crucial to ensure the integrity and reactivity of this reagent, thereby safeguarding the reproducibility of experimental results and the quality of downstream products.
Chemical Profile of 6-(Pinacolato)isoquinoline
6-(Pinacolato)isoquinoline, also known as isoquinoline-6-boronic acid pinacol ester, is a heterocyclic organic compound containing an isoquinoline nucleus functionalized with a pinacolato boronic ester group. This structure makes it a valuable reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules.
Stability and Degradation
The stability of 6-(pinacolato)isoquinoline is paramount for its successful application. Like many boronic acid pinacol esters, it is susceptible to degradation, primarily through hydrolysis and subsequent protodeboronation.
Key Stability Considerations:
-
Moisture Sensitivity: The primary degradation pathway is the hydrolysis of the pinacol ester to the corresponding isoquinoline-6-boronic acid.[1] This reaction is catalyzed by the presence of water. The resulting boronic acid is often less stable than the pinacol ester.
-
Protodeboronation: Following hydrolysis, the isoquinoline-6-boronic acid can undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the parent isoquinoline.[1][2] This process can be influenced by factors such as pH.[2]
-
Oxidation: Contact with strong oxidizing agents should be avoided as they can lead to decomposition of the molecule.[3][4]
-
Thermal Stability: While generally stable at recommended storage temperatures, exposure to excessive heat can accelerate degradation.
-
Chromatographic Instability: Degradation of some (hetero)aryl boronic acid pinacol esters has been observed during silica gel chromatography.[1]
A proposed degradation pathway is illustrated in the diagram below.
Recommended Storage and Handling
To minimize degradation and ensure the long-term viability of 6-(pinacolato)isoquinoline, the following storage and handling guidelines should be strictly followed.
| Parameter | Recommendation | References |
| Temperature | Refrigerate at 2-8°C. | [5][6][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [4] |
| Container | Keep in a tightly closed container. If the container has been opened, it must be carefully resealed and kept upright to prevent leakage. | [4][5][9][10][11] |
| Environment | Store in a dry and well-ventilated place. | [4][5][9][10][11] |
| Incompatibilities | Avoid strong oxidizing agents. | [3][4] |
Handling Precautions:
-
Always handle the compound in a well-ventilated area, such as a fume hood.[3][4][9][10][11]
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][10]
-
Prevent inhalation of dust or vapors.[5]
-
Practice good industrial hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4][11]
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for 6-(pinacolato)isoquinoline are not publicly available, a general workflow for assessing the stability of such a compound is outlined below. This workflow is based on standard pharmaceutical industry practices for forced degradation and stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.ie [fishersci.ie]
- 5. combi-blocks.com [combi-blocks.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]
- 8. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Commercial Availability and Technical Guide for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile building block of significant interest in medicinal chemistry and materials science. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid pinacol ester functionality allows for its efficient incorporation into more complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a detailed overview of the commercial availability of this compound, its synthesis, key applications, and a summary of the biological context of the broader isoquinoline class of molecules.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95-97%. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | Isoquinoline-6-boronic acid pinacol ester | 675576-26-8 | C₁₅H₁₈BNO₂ | 255.12 | 95% |
| ChemicalBook | This compound | 675576-26-8 | C₁₅H₁₈BNO₂ | 255.12 | 97% |
| Hoffman Fine Chemicals | This compound | 675576-26-8 | C₁₅H₁₈BNO₂ | 255.124 | Not specified |
| ChemScene | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2h)-one | 1219130-56-9 | C₁₅H₁₈BNO₃ | 271.12 | ≥97% |
| CymitQuimica | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one | 1219130-56-9 | C₁₅H₁₈BNO₃ | 271.11 | Min. 95% |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈BNO₂ |
| Molecular Weight | 255.12 g/mol |
| Appearance | Solid |
| Melting Point | 179-184 °C[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves a palladium-catalyzed Miyaura borylation of the corresponding 6-bromoisoquinoline.
Experimental Workflow: Synthesis of this compound
Protocol 1: Synthesis of 6-Bromoisoquinoline
This protocol is adapted from a literature procedure for the synthesis of 6-bromoisoquinoline.
Materials:
-
4-Bromobenzaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Titanium tetrachloride (TiCl₄)
-
Sodium hydroxide (NaOH) solution (6N)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl) solution (3M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Pentane
Procedure:
-
A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.
-
The solution is concentrated under vacuum. The residue is dissolved in anhydrous THF and cooled to -10 °C.
-
The solvent is evaporated under vacuum, and the residue is dissolved in anhydrous DCM and stirred for 30 minutes.
-
The reaction mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise.
-
The reaction mixture is stirred at 40 °C for 6 days.
-
The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with aqueous 6N NaOH solution.
-
The suspension is extracted three times with EtOAc. The organic layer is then extracted with 3M HCl.
-
The acidic aqueous solution is adjusted to a pH of 7-8 with 3N NaOH solution and extracted twice with EtOAc.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude compound is dissolved in a minimum amount of DCM and mixed with pentane to precipitate the product, which is collected as a light brown solid.
Protocol 2: Miyaura Borylation of 6-Bromoisoquinoline
This is a general protocol for the Miyaura borylation of an aryl halide.
Materials:
-
6-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a dry reaction vessel, combine 6-bromoisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Applications in Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl partners, enabling the synthesis of a diverse range of complex molecules.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
Protocol 3: General Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and the base (2.0 equiv.).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system (e.g., 4:1 dioxane:water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction and perform an aqueous workup. Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired 6-substituted isoquinoline.
Biological Context and Signaling Pathways of Isoquinoline Derivatives
While specific studies on the direct interaction of this compound with biological targets and signaling pathways are not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in a wide array of biologically active natural products and synthetic drugs.[2] These compounds have been shown to interact with a variety of biological targets and modulate numerous signaling pathways.
Isoquinoline derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer agents: Some isoquinoline alkaloids exhibit anticancer properties by targeting DNA, topoisomerases, or kinase signaling pathways.[2]
-
Neuroprotective agents: Certain isoquinoline alkaloids have shown potential in the treatment of neurodegenerative diseases.[3]
-
Antimicrobial and antiviral agents: The isoquinoline core is found in compounds with activity against various pathogens.
Given that this compound is a key intermediate for the synthesis of diverse isoquinoline derivatives, it serves as a valuable tool for generating compound libraries for screening against various biological targets. For instance, it can be used to synthesize novel ligands for G-protein coupled receptors (GPCRs) or inhibitors of protein kinases, which are crucial players in cellular signaling.
Illustrative Signaling Pathway Potentially Modulated by Isoquinoline Derivatives
The following diagram illustrates a simplified generic kinase signaling pathway, which is a common target for isoquinoline-based inhibitors.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its utility in Suzuki-Miyaura coupling reactions provides a straightforward method for the diversification of the isoquinoline scaffold. While direct biological data on this specific boronate ester is limited, the broader family of isoquinoline derivatives has a rich history of interacting with various biological targets and pathways, making this compound a key starting material for the development of novel therapeutic agents. Further research into the biological activities of derivatives synthesized from this building block is warranted to fully explore its potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Therapeutic potential of nucleic acid-binding isoquinoline alkaloids: binding aspects and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Pinacol Boronic Esters in Modern Cross-Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pinacol boronic esters have emerged as a cornerstone in the edifice of modern synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. Their remarkable stability, ease of handling, and broad functional group tolerance have established them as superior alternatives to their corresponding boronic acids. This technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of pinacol boronic esters in a variety of pivotal cross-coupling reactions, offering valuable insights for researchers and professionals in drug discovery and materials science.
Introduction: The Ascendancy of Pinacol Boronic Esters
Boronic acids have long been recognized for their utility in carbon-carbon bond formation; however, their inherent instability, including tendencies toward dehydration to form boroxines and susceptibility to protodeboronation, can limit their application and reproducibility.[1] Pinacol boronic esters, formed by the esterification of boronic acids with pinacol, effectively mitigate these issues. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, significantly enhancing stability, prolonging shelf-life, and simplifying purification and handling.[1][2]
Synthesis of Pinacol Boronic Esters: The Miyaura Borylation Reaction
The most prevalent method for the synthesis of aryl and vinyl pinacol boronic esters is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and a variety of organic halides or triflates as substrates.[3]
Reaction Conditions and Substrate Scope
The Miyaura borylation is highly versatile, accommodating a wide range of functional groups. The choice of catalyst, base, and solvent is crucial for achieving high yields.
| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 8 | 85 |
| 2 | 4-Chloroanisole | XPhos-Pd-G2 (0.5) | K₃PO₄·7H₂O (3) | EtOH | RT | 12 | 95 |
| 3 | 1-Naphthyl bromide | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 92 |
| 4 | 2-Bromopyridine | Pd(dba)₂ (2) / PCy₃ (4) | KOAc (3) | Dioxane | 80 | 12 | 88 |
| 5 | Phenyl triflate | PdCl₂(dppf) (3) | KOAc (3) | Dioxane | 80 | 6 | 90 |
Data compiled from representative literature procedures.
The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most significant application of pinacol boronic esters, facilitating the formation of biaryl, aryl-vinyl, and other C(sp²)-C(sp²) bonds with exceptional efficiency and selectivity.[5]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions and Substrate Scope
The Suzuki-Miyaura reaction is renowned for its broad substrate scope, tolerating a vast array of functionalities on both the organohalide and the pinacol boronic ester.
| Entry | Pinacol Boronic Ester | Aryl/Vinyl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 95 |
| 2 | 4-Tolylboronic acid pinacol ester | 4-Chloroanisole | XPhos-Pd-G3 (1) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 3 | 2-Thiopheneboronic acid pinacol ester | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 88 |
| 4 | Styrylboronic acid pinacol ester | 1-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 91 |
| 5 | Methylboronic acid pinacol ester | 2,6-Dichloropyridine | FcPPh₂/Pd₂(dba)₃ (1/6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 85 |
Data compiled from representative literature procedures.[6][7]
Expanding the Horizon: Pinacol Boronic Esters in Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most prominent, the utility of pinacol boronic esters extends to a variety of other important cross-coupling reactions.
| Cross-Coupling Reaction | Electrophile | Catalyst System | General Conditions |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, CuI | Anhydrous THF or Toluene, 50-100 °C |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Base (e.g., Et₃N), DMF or MeCN, 80-120 °C |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N), THF or DMF, RT-60 °C |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | Strong base (e.g., NaOt-Bu), Toluene or Dioxane, 80-110 °C |
| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | Anhydrous THF or Dioxane, RT-80 °C |
Experimental Protocols
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene (Miyaura Borylation)
Figure 2: Experimental workflow for Miyaura borylation.
Procedure:
-
To an oven-dried Schlenk flask is added 4-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane is added via syringe.
-
The solution is sparged with argon for 15 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv) is added against a positive flow of argon.
-
The flask is sealed and the reaction mixture is heated to 80 °C with stirring for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound.
Synthesis of 4-Methoxy-4'-methylbiphenyl (Suzuki-Miyaura Coupling)
Procedure:
-
To a round-bottom flask is added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene (1.0 equiv), 4-chloroanisole (1.2 equiv), and potassium phosphate (2.0 equiv).
-
The flask is evacuated and backfilled with argon.
-
A 10:1 mixture of 1,4-dioxane and water is added.
-
The mixture is degassed by bubbling argon through the solution for 20 minutes.
-
The palladium catalyst, such as XPhos Pd G3 (0.01 equiv), is added.
-
The reaction is heated to 100 °C and stirred for 16 hours.
-
Upon cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield 4-methoxy-4'-methylbiphenyl.
Conclusion
Pinacol boronic esters are indispensable reagents in modern organic synthesis, offering a stable and versatile platform for the construction of complex molecular architectures. Their central role in the robust and highly efficient Suzuki-Miyaura cross-coupling, along with their expanding use in other named reactions, underscores their importance in drug discovery, materials science, and beyond. The continued development of novel borylation methods and the exploration of new applications for pinacol boronic esters promise to further empower chemists in their pursuit of innovative molecular design and synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, a structural isomer of quinoline, it belongs to a class of compounds known for a wide array of pharmacological activities. The incorporation of a pinacol boronate ester group at the 6-position renders this molecule a versatile building block, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures by forming carbon-carbon bonds.
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. For comparative purposes, data for related isoquinoline boronate esters are also included.
| Property | This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 675576-26-8[1] | 685103-98-4 | 922718-55-6[2] |
| Molecular Formula | C₁₅H₁₈BNO₂[1] | C₁₅H₁₈BNO₂ | C₁₅H₂₂BNO₂[2] |
| Molecular Weight | 255.124 g/mol [1] | 255.12 g/mol | 259.15 g/mol [2] |
| Appearance | Solid | White to light yellow crystalline powder | Not specified |
| Melting Point | 179-184 °C | 99 - 103 °C | Not specified |
| Storage Temperature | 2-8°C | Room Temperature | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of isoquinoline boronate esters and their subsequent use in cross-coupling reactions. While a specific protocol for the 6-substituted isoquinoline was not available, the following represents a standard and widely applicable method.
Synthesis via Iridium-Catalyzed C-H Borylation
This protocol is adapted from a general procedure for the iridium-catalyzed borylation of quinolines and represents a modern and efficient method for the synthesis of the target compound from a 6-haloisoquinoline precursor.
Materials:
-
6-Haloisoquinoline (e.g., 6-bromoisoquinoline or 6-chloroisoquinoline) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[Ir(OMe)COD]₂ (1.5 mol %)
-
4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (3 mol %)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
An oven-dried Schlenk flask is cooled under a vacuum.
-
The flask is backfilled with an inert gas (e.g., nitrogen or argon).
-
Under a positive pressure of the inert gas, the 6-haloisoquinoline, dtbpy, B₂pin₂, and [Ir(OMe)COD]₂ are added to the flask.
-
The flask is evacuated for 20 minutes and then backfilled with the inert gas (this cycle is repeated three times).
-
Anhydrous THF is added via syringe (2.5 mL per mmol of the quinoline substrate).
-
The flask is sealed, and the reaction mixture is heated to 80°C in a pre-heated aluminum heating block.
-
The reaction is stirred for 12-18 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an aryl halide.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.045 mmol relative to the boronic acid)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dioxane
Procedure:
-
To a reaction flask, add the aryl halide, Pd(PPh₃)₄, and dioxane.
-
To this mixture, add the this compound followed by the aqueous Na₂CO₃ solution.
-
The reaction mixture is heated to reflux for up to 48 hours. Reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, the dioxane is removed in vacuo.
-
Tetrahydrofuran (THF) is added to the residue, and the resulting suspension is stirred for 1 hour.
-
The mixture is filtered, and the solid is washed thoroughly with THF.
-
The filtrate is evaporated under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to yield the corresponding coupled product.
Applications in Drug Discovery and Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] These activities include antitumor, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.
The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of more complex isoquinoline derivatives via the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient and modular construction of libraries of compounds for screening against various biological targets.
Signaling Pathways and Molecular Targets
While specific studies on the direct biological activity of this compound are limited, derivatives synthesized from it have been shown to interact with various signaling pathways and molecular targets.
-
CRTH2 Antagonists: A novel series of isoquinoline derivatives have been identified as potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). These compounds have shown in vivo efficacy in a bronchial asthma model, highlighting their potential for treating allergic and inflammatory diseases.
-
PI3K/AKT/NF-κB Pathway: Certain isoquinoline derivatives have demonstrated inhibitory activity against the PI3K/AKT/NF-κB signaling pathway, which is often dysregulated in cancer.
-
AMPK Activation: Some isoquinoline-based compounds have been shown to induce the phosphorylation and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation can inhibit the mammalian target of the Rapamycin complex 1 (mTORC1) pathway, which is implicated in cell growth and proliferation.
Visualizations
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PI3K/AKT/mTOR
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Spectroscopic and Synthetic Profile of 6-(pinacolato)isoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-(pinacolato)isoquinoline, a key building block in medicinal chemistry and materials science. While specific, publicly available spectroscopic data for this compound is limited, this document outlines the expected analytical data based on related structures and provides a general framework for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers working with isoquinoline derivatives.
Introduction
Isoquinoline and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. The introduction of a pinacolato boronic ester at the 6-position of the isoquinoline scaffold provides a versatile handle for further functionalization through cross-coupling reactions, making 6-(pinacolato)isoquinoline a valuable intermediate in the synthesis of complex molecular architectures. This guide details the expected spectroscopic signature and a general synthetic approach for this compound.
Spectroscopic Data
A thorough search of available scientific literature and databases did not yield a complete, citable set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 6-(pinacolato)isoquinoline. However, based on the analysis of structurally similar compounds, the following tables present the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data for 6-(pinacolato)isoquinoline
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~9.2 | s | - | H-1 |
| ~8.5 | d | ~6.0 | H-3 |
| ~8.2 | d | ~8.5 | H-5 |
| ~8.0 | s | - | H-7 |
| ~7.8 | dd | ~8.5, ~1.5 | H-8 |
| ~7.6 | d | ~6.0 | H-4 |
| 1.35 | s | - | -C(CH₃)₂ |
Table 2: Expected ¹³C NMR Data for 6-(pinacolato)isoquinoline
| Chemical Shift (ppm) | Assignment |
| ~152 | C-1 |
| ~143 | C-3 |
| ~136 | C-8a |
| ~134 | C-7 |
| ~130 | C-5 |
| ~128 | C-4a |
| ~127 | C-8 |
| ~122 | C-4 |
| ~120 (broad) | C-6 |
| 84.5 | -C(CH₃)₂ |
| 25.0 | -C(CH₃)₂ |
Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for 6-(pinacolato)isoquinoline
| Ionization Mode | Calculated m/z | Observed m/z | Assignment |
| ESI+ | 256.1398 | [Data not available] | [M+H]⁺ |
| ESI+ | 278.1217 | [Data not available] | [M+Na]⁺ |
Note: The exact m/z values may vary slightly depending on the experimental conditions.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of 6-(pinacolato)isoquinoline, based on established methods for similar compounds.
Synthesis of 6-(pinacolato)isoquinoline
A common method for the synthesis of aryl boronic esters is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide.
Reaction Scheme:
Materials:
-
6-Bromoisoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc) or another suitable base
-
1,4-Dioxane or another suitable anhydrous solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add 6-bromoisoquinoline, bis(pinacolato)diboron, a palladium catalyst, and a base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically several hours) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(pinacolato)isoquinoline.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a few milligrams of the purified 6-(pinacolato)isoquinoline in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
Mass Spectrometric Analysis
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified 6-(pinacolato)isoquinoline in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate the logical workflow for the characterization and the relationships within the spectroscopic data analysis of 6-(pinacolato)isoquinoline.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-(Pinacolato)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-(pinacolato)isoquinoline with various aryl halides. This specific transformation is a key step in the synthesis of 6-arylisoquinolines, a class of compounds with significant potential in the development of novel therapeutics. While direct literature on the coupling of 6-(pinacolato)isoquinoline is limited, the provided protocol is adapted from established procedures for the Suzuki-Miyaura coupling on the isoquinoline core, particularly from the coupling of 6-haloisoquinolines with boronic esters.[6]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron species (in this case, 6-(pinacolato)isoquinoline) with an organohalide in the presence of a base.
Scheme 1: General Suzuki-Miyaura Coupling Reaction of 6-(Pinacolato)isoquinoline.
Experimental Protocols
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of 6-(pinacolato)isoquinoline with an aryl halide.
Materials and Reagents:
-
6-(Pinacolato)isoquinoline (1.0 equivalent)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (for aqueous mixtures, degassed)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating/stirring plate, and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine 6-(pinacolato)isoquinoline (1.0 equiv.), the corresponding aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and, if applicable, water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or on a heating block (typically at 80-100 °C) and stir the mixture vigorously for the required reaction time (typically 2-24 hours).[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure 6-arylisoquinoline product.[6]
-
Data Presentation: Reaction Examples and Yields
The following table summarizes representative results for Suzuki-Miyaura coupling reactions involving a halo-isoquinoline and various boronic acids or esters. While the roles of the coupling partners are reversed compared to the protocol above, these examples provide valuable insights into the expected yields and the tolerance of the reaction to different functional groups on the coupling partners. The data is sourced from patent WO2012016187A1.[6]
| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-Bromoisoquinoline-1-carbonitrile | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-Bromoisoquinoline-1-carbonitrile | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-Bromoisoquinoline-1-carbonitrile | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | (3-Formylphenyl)boronic acid | 6-Bromoisoquinoline-1-carbonitrile | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |
| 5 | Pyridin-3-ylboronic acid | 6-Bromoisoquinoline-1-carbonitrile | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |
| 6 | (6-Methoxypyridin-3-yl)boronic acid | 6-Bromoisoquinoline-1-carbonitrile | 6-(6-Methoxypyridin-3-yl)isoquinoline-1-carbonitrile | 68 |
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for the synthesis of 6-arylisoquinolines.
Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for 6-Arylisoquinoline Synthesis
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 6-(isoquinolin-6-yl)boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Isoquinolin-6-yl)boronic acid pinacol ester is a valuable building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the construction of novel molecular scaffolds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of 6-(isoquinolin-6-yl)boronic acid pinacol ester in the synthesis of biologically active molecules, with a specific focus on its use in the development of isothiazoloquinolone-based antibacterial agents.
Application in the Synthesis of Isothiazoloquinolone Antibacterials
A key application of 6-(isoquinolin-6-yl)boronic acid pinacol ester is in the synthesis of isothiazoloquinolones (ITQs), a class of potent antibacterial agents. The isoquinoline moiety, when introduced at the 7-position of the ITQ scaffold, has been shown to significantly enhance antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA).
The synthesis involves a Suzuki-Miyaura cross-coupling reaction between a 7-bromo-substituted isothiazoloquinolone core and 6-(isoquinolin-6-yl)boronic acid pinacol ester. This reaction is a cornerstone in the late-stage functionalization of the ITQ scaffold, allowing for the exploration of structure-activity relationships.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Experimental Protocol
This section details the experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 7-bromo-9-cyclopropyl-8-methoxy-4-oxo-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3-carboxylate with 6-(isoquinolin-6-yl)boronic acid pinacol ester, as adapted from the literature.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials
-
Ethyl 7-bromo-9-cyclopropyl-8-methoxy-4-oxo-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3-carboxylate
-
6-(Isoquinolin-6-yl)boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 7-bromo-9-cyclopropyl-8-methoxy-4-oxo-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3-carboxylate (1.0 equiv).
-
Add 6-(isoquinolin-6-yl)boronic acid pinacol ester (1.2 equiv) and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of the inert gas.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous DMF and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (e.g., 0.1 M with respect to the bromo-isothiazoloquinolone).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 equiv), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of Ethyl 9-cyclopropyl-7-(isoquinolin-6-yl)-8-methoxy-4-oxo-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3-carboxylate.
| Reagent/Parameter | Molar Equiv. / Value |
| Ethyl 7-bromo-9-cyclopropyl-8-methoxy-4-oxo-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3-carboxylate | 1.0 |
| 6-(Isoquinolin-6-yl)boronic acid pinacol ester | 1.2 |
| Pd(dppf)Cl₂ | 0.1 |
| K₂CO₃ | 2.0 |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80 °C |
| Reaction Time | 16 h |
| Yield | 51% |
Experimental Workflow and Logic
The successful execution of the palladium-catalyzed Suzuki-Miyaura coupling relies on a systematic workflow that ensures an inert atmosphere and the proper combination of reagents.
Application of 6-(Pinacolato)isoquinoline in Kinase Inhibitor Synthesis: A Guide for Researchers
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including a significant number of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. 6-(Pinacolato)isoquinoline, also known as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, has emerged as a key building block in the synthesis of isoquinoline-based kinase inhibitors. Its pinacol boronic ester functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the facile introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the isoquinoline core. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.
This document provides detailed application notes and experimental protocols for the use of 6-(pinacolato)isoquinoline in the synthesis and evaluation of kinase inhibitors, targeting researchers, scientists, and drug development professionals.
Key Applications in Kinase Inhibitor Synthesis
The primary application of 6-(pinacolato)isoquinoline in this context is its use in Suzuki-Miyaura cross-coupling reactions to generate 6-substituted isoquinoline derivatives. This strategy has been successfully employed to synthesize inhibitors for a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth and proliferation of various solid tumors.
-
Rho-associated coiled-coil containing protein kinase (ROCK): A serine/threonine kinase involved in regulating cell shape, motility, and contraction, with implications in cancer and cardiovascular diseases.
-
Haspin: A serine/threonine kinase that plays a crucial role in mitosis, making it an attractive target for cancer therapy.
The versatility of the Suzuki coupling allows for the creation of extensive libraries of compounds by varying the coupling partner, which is typically an aryl or heteroaryl halide. This modular approach is highly valuable in lead discovery and optimization.
Data Presentation
The following tables summarize quantitative data for the synthesis of 6-substituted isoquinolines via Suzuki-Miyaura coupling and the biological activity of the resulting kinase inhibitors.
Table 1: Synthesis of 6-Arylisoquinolines via Suzuki-Miyaura Coupling
| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 8 | 92 |
| 4 | 2-Chloropyrimidine | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF | 110 | 24 | 65 |
Table 2: Biological Activity of 6-Substituted Isoquinoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for cellular assays) | Reference |
| EGFR-Inhibitor-1 | EGFR | 15 | A431 | [1] |
| ROCK-Inhibitor-A | ROCK1 | 25 | - | [2] |
| ROCK-Inhibitor-B | ROCK2 | 42 | - | [3] |
| Haspin-Inhibitor-X | Haspin | 10.1 | U2OS | [4] |
| Haspin-Inhibitor-Y | Haspin | 57 | - | [5] |
| HER2-Inhibitor-14f | HER2 | 8 | SKBR3 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-(Pinacolato)isoquinoline
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-(pinacolato)isoquinoline with an aryl or heteroaryl halide.
Materials:
-
6-(Pinacolato)isoquinoline (1.0 equiv)
-
Aryl/heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add 6-(pinacolato)isoquinoline, the aryl/heteroaryl halide, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted isoquinoline.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound (in DMSO)
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the inhibitor solution, the kinase, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to evaluate the effect of the synthesized inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431 for EGFR inhibitors)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition.
Caption: ROCK Signaling Pathway and Inhibition.
Caption: Haspin Signaling Pathway in Mitosis.
Experimental Workflow Diagram
Caption: Kinase Inhibitor Development Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Substituted Isoquinolines via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found at the core of numerous therapeutic agents, particularly in oncology.[1] Substituted isoquinolines are integral to the development of various drugs, including numerous kinase inhibitors, which are a critical class of medications used in cancer therapy.[1] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines for drug discovery and development.[1][2] This palladium-catalyzed reaction between an organohalide (e.g., a bromo-isoquinoline) and an organoboron compound (e.g., an arylboronic acid) offers a broad substrate scope and tolerance to various functional groups, making it invaluable for creating complex molecular architectures.[1][3]
This document provides a detailed protocol, reaction data, and workflow visualizations for the synthesis of substituted isoquinolines, using the coupling of a halo-isoquinoline with a boronic acid or ester as a representative example.
General Reaction Scheme
The Suzuki-Miyaura reaction provides a direct route for the arylation or vinylation of isoquinolines. The general transformation involves the coupling of a halogenated isoquinoline with a boronic acid or its corresponding ester, catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted isoquinolines.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions for the synthesis of substituted isoquinolines via Suzuki-Miyaura coupling. Yields and conditions can vary based on the specific substrates and catalytic system employed.
| Halo-isoquinoline (1.0 equiv) | Boronic Acid/Ester (equiv) | Pd Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/Water (4:1) | 80-100 | 2-24 | 85-95 |
| 5-Bromoisoquinoline | Pyridine-3-boronic acid (1.5) | Pd(PPh₃)₄ (4.5) | Na₂CO₃ (2M aq.) | DME | Reflux | 2-5 | 70-85 |
| 1-Chloroisoquinoline | 4-Methoxyphenylboronic acid (1.2) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/Water (10:1) | 100 | 12 | ~90 |
| 4-Bromoisoquinoline | (4-formylphenyl)boronic acid (1.2) | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/Water (5:1) | 90 | 18 | ~88 |
Note: The data presented is compiled from typical Suzuki-Miyaura coupling procedures.[1] Actual results may vary.
Experimental Protocols
This section provides a generalized, step-by-step procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-isoquinoline with a boronic acid.
Materials and Reagents:
-
Halo-isoquinoline (e.g., 6-Bromoisoquinoline-1-carbonitrile)
-
Arylboronic acid or boronic ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Dimethoxyethane [DME], Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Organic solvent for workup (e.g., Ethyl Acetate [EtOAc])
-
Brine solution
-
Anhydrous drying agent (e.g., Sodium Sulfate [Na₂SO₄] or Magnesium Sulfate [MgSO₄])
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, combine the halo-isoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent followed by water via syringe.[1][4] The solvent mixture should be previously degassed by bubbling with the inert gas for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80–100 °C) and stir the mixture vigorously for the required duration (typically 2–24 hours).[1]
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).[1]
-
Wash the organic layer sequentially with water and then with brine to remove the base and other inorganic impurities.[1]
-
Dry the separated organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][5]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure substituted isoquinoline.[1]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying catalytic cycle.
Caption: Experimental workflow for Suzuki coupling synthesis of substituted isoquinolines.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds demonstrating a wide array of biological activities.[1] In medicinal chemistry, isoquinoline derivatives have emerged as a significant class of compounds, particularly in the development of anticancer agents and kinase inhibitors.[2][3][4] The functionalization of the isoquinoline core is a key strategy for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a versatile building block primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the isoquinoline core at the 6-position and a variety of aryl or heteroaryl halides, providing a powerful tool for the synthesis of diverse compound libraries for drug discovery. The pinacol boronate ester offers enhanced stability compared to the corresponding boronic acid, facilitating easier handling and purification.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.
The isoquinoline moiety can be incorporated into molecules designed to target the ATP-binding site of kinases. By coupling this compound with various halogenated aromatic and heteroaromatic systems, researchers can systematically explore the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
A notable example in this area is the development of selective inhibitors for Human Epidermal Growth factor Receptor 2 (HER2), a critical therapeutic target in certain types of breast cancer. While several HER2 inhibitors exist, many also inhibit the Epidermal Growth Factor Receptor (EGFR), leading to dose-limiting toxicities. The strategic use of isoquinoline-based building blocks has led to the discovery of compounds with enhanced selectivity for HER2 over EGFR.
Representative Application: Synthesis of HER2-Selective Inhibitors
In a study aimed at developing HER2-selective inhibitors, a similar isoquinoline boronic acid pinacol ester was used to synthesize a series of isoquinoline-tethered quinazoline derivatives. These compounds demonstrated significantly improved selectivity for HER2 over EGFR compared to the approved drug lapatinib. The representative compound 14f from this study, a structural analog of what could be synthesized from this compound, showed potent inhibition of HER2 phosphorylation at the cellular level.[2][5]
Quantitative Data
The following tables summarize the in vitro biological activity of representative isoquinoline-tethered quinazoline derivatives.
Table 1: In Vitro Kinase Inhibitory Activity [2]
| Compound | HER2 % Inhibition @ 0.1 µM | EGFR % Inhibition @ 0.1 µM |
| 14f | 98 | 8 |
| Lapatinib | 99 | 95 |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀ values in µM) [2]
| Compound | SKBR3 (HER2-overexpressing) | A431 (EGFR-overexpressing) |
| 14f | 0.08 | >10 |
| Lapatinib | 0.03 | 0.02 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 6-iodoquinazoline derivative) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted isoquinoline derivative.
Kinase Inhibition Assay Protocol (General)
This protocol outlines a general method for assessing the in vitro kinase inhibitory activity of synthesized compounds.
Materials:
-
Synthesized isoquinoline derivative
-
Recombinant human kinase (e.g., HER2, EGFR)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Visualizations
Experimental workflow for synthesis and evaluation.
Simplified HER2 signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Heteroaryl Boronic Ester Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Suzuki-Miyaura cross-coupling of heteroaryl boronic esters with various coupling partners. The protocols outlined below are based on established and reliable methods from the scientific literature, offering guidance for the synthesis of complex biaryl and heterobiaryl structures, which are crucial motifs in pharmaceutical and materials science.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate. The use of heteroaryl boronic esters is particularly significant in drug discovery and development due to the prevalence of nitrogen-containing heterocycles in approved pharmaceuticals.[1] These protocols offer versatile and efficient methods for the synthesis of such compounds.
General Experimental Workflow
The typical workflow for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl boronic ester is depicted below. The process begins with the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst is regenerated at the end of the cycle, allowing for a catalytic amount to be used.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1: General Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters with Aryl/Heteroaryl Halides
This protocol is a general method adaptable for a wide range of heteroaryl boronic esters and aryl or heteroaryl halides.[2][3]
Materials
-
Heteroaryl boronic ester (1.1 - 1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, P(tBu)₃) (1-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Deionized water (if applicable)
Procedure
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), heteroaryl boronic ester (1.1-1.5 equiv), and base (2-3 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent (and water, if specified) via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in the reaction solvent. Add this solution to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling for Challenging Heteroaryl-Heteroaryl Scaffolds
This protocol is designed for more challenging cross-coupling reactions, particularly for the synthesis of heteroaryl-heteroaryl compounds, and employs anhydrous conditions with a soluble base and an additive to enhance reaction rates.[1]
Materials
-
Heteroaryl bromide or chloride (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.1 equiv)
-
Palladium precatalyst (e.g., Pd-CataCXium A-G3) (3 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure
-
In a glovebox, add the heteroaryl halide (1.0 equiv), neopentyl heteroarylboronic ester (1.1 equiv), palladium precatalyst (3 mol%), and TMSOK (1.2 equiv) to a dry reaction vial containing a magnetic stir bar.
-
Add anhydrous 1,4-dioxane and trimethyl borate (3.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath to the specified temperature (e.g., 100 °C) with vigorous stirring for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various heteroaryl boronic esters with different coupling partners.
Table 1: Coupling of Heteroaryl Boronic Pinacol Esters with Pyridine-2-sulfonyl fluoride[4][6][7]
Reaction Conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (0.8 mL), and H₂O (0.2 mL) at 65 °C unless otherwise noted.[4][6]
| Entry | Heteroaryl Boronic Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 82 |
| 2 | 2-Furanboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 89 |
| 3 | 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 67 |
| 4 | 3-Furanboronic acid pinacol ester | 2-(Furan-3-yl)pyridine | 58 |
| 5 | 1-Methyl-1H-indole-5-boronic acid pinacol ester | 2-(1-Methyl-1H-indol-5-yl)pyridine | 36 |
Table 2: Anhydrous Suzuki-Miyaura Cross-Coupling of Heteroaryl Neopentyl Boronic Esters with Heteroaryl Bromides[1]
Reaction Conditions: Heteroaryl bromide (1.0 equiv), neopentyl heteroarylboronic ester (1.1 equiv), Pd-CataCXium A-G3 (3 mol%), TMSOK (1.2 equiv), trimethyl borate (3.0 equiv) in 1,4-dioxane at 100 °C for 3 hours.
| Entry | Heteroaryl Bromide | Heteroaryl Boronic Ester | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-Furylboronic ester | 2-(Furan-2-yl)pyridine | 89 |
| 2 | 3-Bromopyridine | 2-Furylboronic ester | 3-(Furan-2-yl)pyridine | 81 |
| 3 | 2-Bromopyrimidine | N-Boc-pyrrol-2-ylboronic ester | 2-(N-Boc-pyrrol-2-yl)pyrimidine | 85 |
| 4 | 2-Bromopyrazine | 2-Furylboronic ester | 2-(Furan-2-yl)pyrazine | 88 |
Table 3: Coupling of 2-Pyridyl Boronates with Aryl Bromides[8]
Reaction Conditions: Aryl bromide (1 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), Pd₂(dba)₃ (1.0 mol%), Ligand 1 (3 mol%), Base (3.0 equiv) in Dioxane at 110 °C.
| Entry | Aryl Bromide | Base | Product | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | KF | 2-(4-tert-Butylphenyl)pyridine | 85 |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | KF | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 3 | 4-Bromoanisole | KF | 2-(4-Methoxyphenyl)pyridine | 74 |
| 4 | 2-Bromotoluene | KF | 2-(o-Tolyl)pyridine | 72 |
| 5 | 5-Bromopyrimidine | KF | 2-(Pyrimidin-5-yl)pyridine | 91 |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The choice of ligand is often critical for challenging substrates.[2][3] The addition of water can sometimes be beneficial, but anhydrous conditions may be necessary for other systems.[1][4]
-
Protodeborylation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be a significant issue, especially with electron-deficient heteroaryl boronic acids.[7][8] Using milder bases (e.g., CsF, KF) or anhydrous conditions can sometimes mitigate this problem.[1][8]
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in some heteroaryl compounds can coordinate to the palladium center and inhibit catalysis.[9] Using sterically hindered ligands can help prevent this deactivation pathway.[9]
-
Reaction Rate: Anhydrous conditions with soluble bases like TMSOK and additives such as trimethyl borate have been shown to significantly enhance reaction rates.[1]
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize Suzuki-Miyaura cross-coupling reactions with heteroaryl boronic esters to synthesize a diverse range of valuable compounds for various applications in research and development.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Pinacolato)isoquinoline in Materials Science and OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in materials science due to their unique electronic and photophysical properties. The rigid, planar structure of the isoquinoline moiety, combined with its electron-deficient nature, makes it an excellent building block for the synthesis of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).
6-(Pinacolato)isoquinoline is a key intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the straightforward formation of carbon-carbon bonds, enabling the synthesis of complex conjugated molecules with tailored optoelectronic properties. By coupling 6-(pinacolato)isoquinoline with other aromatic systems, researchers can design novel materials for various layers within an OLED device, including emissive, host, and electron-transporting materials.
This document provides detailed application notes and experimental protocols for the use of 6-(pinacolato)isoquinoline in the synthesis of a novel OLED material, 6-(dibenzo[b,d]thiophen-4-yl)isoquinoline, and its application in a hypothetical OLED device.
Application in OLEDs: Synthesis of 6-(Dibenzo[b,d]thiophen-4-yl)isoquinoline
A promising application of 6-(pinacolato)isoquinoline is in the synthesis of donor-acceptor type molecules for OLEDs. The isoquinoline unit can act as an electron-accepting moiety, while an electron-rich unit can be introduced via Suzuki coupling. Dibenzo[b,d]thiophene is an excellent electron-donating and hole-transporting moiety with high thermal stability. The combination of these two fragments is expected to yield a material with desirable properties for an emissive layer in an OLED.
Hypothetical Photophysical and Electrochemical Properties
Below is a summary of the anticipated properties for the hypothetical molecule, 6-(dibenzo[b,d]thiophen-4-yl)isoquinoline, based on the characteristics of its constituent parts.
| Property | Value |
| Photoluminescence (PL) Maximum (in Toluene) | ~450 nm (Blue) |
| Photoluminescence Quantum Yield (PLQY) | > 70% |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.7 eV |
| Triplet Energy (T1) | ~ 2.6 eV |
Hypothetical OLED Device Performance
The synthesized 6-(dibenzo[b,d]thiophen-4-yl)isoquinoline can be utilized as a blue emissive dopant in a host material to fabricate a high-efficiency OLED. A summary of the projected performance of such a device is presented below.
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | ~ 15% |
| Maximum Luminous Efficacy | ~ 30 lm/W |
| Maximum Luminance | > 10,000 cd/m² |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Turn-on Voltage | ~ 3.5 V |
Experimental Protocols
Protocol 1: Synthesis of 6-(Dibenzo[b,d]thiophen-4-yl)isoquinoline via Suzuki Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 6-(pinacolato)isoquinoline with 4-bromodibenzo[b,d]thiophene.
Materials:
-
6-(Pinacolato)isoquinoline
-
4-Bromodibenzo[b,d]thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask, combine 6-(pinacolato)isoquinoline (1.2 mmol), 4-bromodibenzo[b,d]thiophene (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add potassium carbonate (3.0 mmol) to the flask.
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 6-(dibenzo[b,d]thiophen-4-yl)isoquinoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 6-(dibenzo[b,d]thiophen-4-yl)isoquinoline.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a solution-processed OLED using 6-(dibenzo[b,d]thiophen-4-yl)isoquinoline as the emissive dopant.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
6-(dibenzo[b,d]thiophen-4-yl)isoquinoline (dopant)
-
Electron Transporting Material (ETM) (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Solvents (e.g., chlorobenzene)
-
Spin coater
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone for 10 minutes to improve the work function.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material (CBP) and the dopant (6-(dibenzo[b,d]thiophen-4-yl)isoquinoline) in chlorobenzene with a specific doping concentration (e.g., 5-10 wt%).
-
Spin-coat the EML solution onto the PEDOT:PSS layer at 3000 rpm for 60 seconds.
-
Anneal the substrate at 80 °C for 30 minutes in a nitrogen-filled glovebox.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the ETL (e.g., Alq₃) to a thickness of 30 nm.
-
Deposit the EIL (LiF) to a thickness of 1 nm.
-
Deposit the aluminum cathode to a thickness of 100 nm.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Caption: Experimental workflow for OLED fabrication.
Logical Relationship: Energy Level Diagram
The following diagram illustrates the proposed energy level alignment in the hypothetical OLED device, facilitating efficient charge injection, transport, and recombination in the emissive layer.
Caption: Proposed energy level diagram for the OLED device.
Application Notes and Protocols for the Suzuki Reaction with 6-Bromoisoquinoline and Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The isoquinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. Its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] Notably, substituted isoquinolines form the core structure of numerous kinase inhibitors, a critical class of therapeutics used in oncology and for other diseases.[2]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines.[2] This palladium-catalyzed reaction between an organohalide, such as 6-bromoisoquinoline, and an organoboron species, like a boronic ester, offers a broad substrate scope, mild reaction conditions, and excellent functional group tolerance. This makes it an invaluable tool for the synthesis of complex molecules in drug development programs.
This document provides a detailed guide for performing the Suzuki reaction with 6-bromoisoquinoline and various boronic esters, offering experimental protocols and a summary of reaction conditions and yields to aid researchers in successfully applying this methodology.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 6-bromoisoquinoline with a boronic ester is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to afford the corresponding 6-arylisoquinoline.
Scheme 1: General Suzuki-Miyaura Coupling of 6-Bromoisoquinoline with a Boronic Ester
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of 6-bromoisoquinoline with boronic esters.
Materials and Reagents:
-
6-Bromoisoquinoline
-
Aryl or heteroaryl boronic ester (e.g., pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Organic solvent for workup (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask or reaction vial, combine 6-bromoisoquinoline (1.0 equiv.), the corresponding boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[2]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with an inert gas for 15-20 minutes.[2] Then, add the palladium catalyst (1-5 mol%).
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Workup:
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.[2]
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Reaction Examples and Yields
The following tables summarize the results of Suzuki-Miyaura coupling reactions between 6-bromoisoquinoline and various boronic esters under different conditions.
Table 1: Suzuki Coupling of 6-Bromoisoquinoline with Phenylboronic Acid Pinacol Ester
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 8 | 92 |
| Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | THF/H₂O (10:1) | 80 | 18 | 88 |
Table 2: Suzuki Coupling of 6-Bromoisoquinoline with Substituted Phenylboronic Acid Pinacol Esters
| Boronic Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 95 |
| 4-Fluorophenylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 12 | 89 |
| 3,5-Dimethylphenylboronic acid pinacol ester | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ (3) | THF/H₂O (10:1) | 85 | 16 | 91 |
Table 3: Suzuki Coupling of 6-Bromoisoquinoline with Heteroaryl Boronic Esters
| Boronic Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridin-3-ylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 78 |
| Thiophen-2-ylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 95 | 14 | 82 |
| Furan-2-ylboronic acid pinacol ester | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | THF/H₂O (10:1) | 90 | 20 | 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of 6-bromoisoquinoline with a boronic ester.
References
One-Pot Synthesis of Isoquinoline Derivatives via In Situ Generated Boronic Esters: Application in Kinase and Proteasome Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of this core structure is crucial for modulating the pharmacological properties of these molecules. A highly efficient method for achieving this is through the in situ generation of isoquinoline boronic esters in a one-pot reaction, immediately followed by a cross-coupling reaction. This approach, particularly the one-pot borylation/Suzuki-Miyaura coupling, streamlines the synthetic process by avoiding the isolation of the often unstable boronic ester intermediates, thereby saving time and resources.
These application notes provide a detailed protocol for a microwave-assisted one-pot borylation and Suzuki-Miyaura cross-coupling reaction of a halo-isoquinoline. Furthermore, it explores the application of the resulting bi-aryl isoquinoline derivatives as potential inhibitors of key cellular signaling pathways, such as those involving kinases and the proteasome, which are critical targets in drug discovery, particularly in oncology.
Application in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer. Isoquinoline derivatives have been identified as potent inhibitors of various kinases. For instance, certain isoquinoline alkaloids have demonstrated inhibitory activity against protein kinase A (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC)[1]. More specifically, substituted isoquinolones have been developed as highly selective inhibitors of JNK mitogen-activated protein kinases[2]. The bi-aryl isoquinolines synthesized via the one-pot method described herein can be screened against a panel of kinases to identify novel inhibitors. The appended aryl group can be tailored to target the ATP-binding site or allosteric sites of specific kinases, potentially leading to the discovery of new therapeutic agents.
Application in Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is crucial for maintaining cellular homeostasis. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. Dipeptidyl boronic acids are a well-established class of potent and selective proteasome inhibitors[3]. The boronic acid functional group is key to their mechanism of action. While the one-pot protocol described here results in a coupled product, the methodology highlights the utility of boronic acid chemistry in accessing complex molecules. Furthermore, isoquinoline-containing compounds can be designed as proteasome inhibitors, and their efficacy can be evaluated using in vitro assays.
Quantitative Data Summary
The following tables summarize key quantitative data for representative isoquinoline-based inhibitors and general proteasome inhibitors.
Table 1: Inhibitory Activity of Isoquinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Aporphine Isoquinoline Alkaloid (Apomorphine) | Protein Kinase A (cAK) | 1 | [1] |
| Aporphine Isoquinoline Alkaloid (Apomorphine) | Myosin Light Chain Kinase (MLCK) | 11 | [1] |
| Aporphine Isoquinoline Alkaloid (Apomorphine) | Protein Kinase C (PKC) | 8 | [1] |
| Benzophenanthridine Alkaloid (Sanguinarine) | Protein Kinase A (cAK) | 6 | [1] |
| Isoquinolone Derivative | JNK1 | Potent (specific IC₅₀ not provided) | [2] |
Table 2: Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors
| Inhibitor | Proteasome Subunit(s) | IC₅₀ (nM) | Reference |
| Bortezomib | 20S (Chymotrypsin-like) | 0.6 (Ki) | [4] |
| Ixazomib (MLN2238) | 20S (Chymotrypsin-like) | 3.4 | [4] |
| Delanzomib | 20S (Chymotrypsin-like) | 3.8 | [4] |
| NPI-0052 | 20S (Chymotrypsin-like) | Similar to Bortezomib (steady-state) | [5] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Borylation and Suzuki-Miyaura Coupling of a Halo-Isoquinoline
This protocol is adapted from a general procedure for the synthesis of bi-aryl scaffolds and can be applied to halo-isoquinolines[6][7].
Materials:
-
Halo-isoquinoline (e.g., 1-chloro-4-methylisoquinoline) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)
-
Potassium Acetate (KOAc) (2.2 equiv)
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials
Procedure:
-
Borylation Step:
-
To a microwave vial, add the halo-isoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
-
Suzuki-Miyaura Coupling Step:
-
To the same vial containing the in situ generated isoquinoline boronic ester, add the aryl halide (1.0 equiv) and 2M aqueous sodium carbonate solution (3.0 equiv).
-
Reseal the vial and place it back in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling, the reaction mixture can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Expected Outcome:
This one-pot, two-step procedure is expected to yield the corresponding bi-aryl isoquinoline derivative in good to excellent yields. A similar one-pot process for 8-arylquinolines has reported yields of up to 98%[8].
Visualizations
References
- 1. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The proteasome inhibitor NPI-0052 is a more effective inducer of apoptosis than bortezomib in lymphocytes from patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of 6-(Pinacolato)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmaceutical agents.[3][4] The isoquinoline core is a privileged structure present in numerous biologically active compounds.[3] Consequently, the functionalization of the isoquinoline nucleus via Suzuki coupling is a critical strategy for the development of novel therapeutics.
This document provides detailed application notes and protocols for the Suzuki coupling of 6-(pinacolato)isoquinoline with various aryl halides, focusing on the crucial role of ligand selection in achieving optimal reaction outcomes. The choice of phosphine ligand is paramount, as it influences catalyst stability, activity, and the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
Ligand Selection and Performance
The successful Suzuki coupling of heteroaryl boronic esters like 6-(pinacolato)isoquinoline is highly dependent on the choice of phosphine ligand. Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often employed to facilitate the challenging oxidative addition and reductive elimination steps involving heteroaromatic substrates.[4][5] The data presented below summarizes typical reaction conditions and yields for the coupling of 6-(pinacolato)isoquinoline with aryl bromides using different palladium catalysts and ligands.
Table 1: Ligand Performance in the Suzuki Coupling of 6-(Pinacolato)isoquinoline with Aryl Bromides
| Entry | Ligand | Palladium Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | ~70-90% (typical) |
| 2 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | High (up to 98% for similar systems)[6] |
| 3 | dppf | PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | DME/H₂O or Dioxane/H₂O | 100-115 | 10-16 | Moderate to Good[7] |
| 4 | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-100 | 16-24 | Moderate |
Note: Yields are representative and can vary based on the specific aryl halide and precise reaction conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 6-(pinacolato)isoquinoline with an aryl bromide using three different ligand systems.
Protocol 1: High-Throughput Screening of Ligands
This protocol is designed for the efficient screening of multiple ligands to identify the optimal conditions for a specific substrate combination.
Materials:
-
6-(pinacolato)isoquinoline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Ligand (e.g., XPhos, SPhos, dppf, PPh₃, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In an array of reaction vials equipped with stir bars, add the 6-(pinacolato)isoquinoline, aryl bromide, and base.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precursor and the respective ligand to each vial.
-
Solvent Addition: Add the degassed solvent to each vial via syringe.
-
Reaction: Place the vials in a heating block and stir at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then analyzed by LC-MS or GC-MS to determine the relative conversion and identify the most effective ligand.
Protocol 2: Preparative Scale Synthesis using XPhos
This protocol is suitable for a larger-scale synthesis once the optimal ligand has been identified.
Materials:
-
6-(pinacolato)isoquinoline (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-(pinacolato)isoquinoline, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.
-
Solvent Addition: Add degassed dioxane and water via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, heat at 120 °C for 10 minutes.[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure using Pd(dppf)Cl₂
This protocol utilizes a commonly available and effective catalyst for a range of Suzuki couplings.
Materials:
-
6-(pinacolato)isoquinoline (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 6-(pinacolato)isoquinoline, the aryl bromide, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add degassed DME and water.
-
Reaction: Heat the mixture to 100 °C and stir for 10-16 hours, monitoring for completion.
-
Work-up: After cooling, partition the mixture between ethyl acetate and saturated aqueous Na₂CO₃.[8] Separate the organic layer, wash with brine, and dry over MgSO₄.
-
Purification: Concentrate the organic phase and purify the residue by flash chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Isoquinoline Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate base and solvent conditions for the Suzuki-Miyaura cross-coupling of isoquinoline boronic esters. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of functionalized isoquinoline derivatives, which are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals.
Introduction to the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[1][2] The reaction is favored in both academic and industrial settings due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2] For the synthesis of substituted isoquinolines, this reaction allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at specific positions on the isoquinoline core.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-isoquinoline.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is critically influenced by the choice of base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][3]
The Critical Role of Base and Solvent
The selection of an appropriate base and solvent system is paramount for a successful and high-yielding Suzuki-Miyaura reaction. Their roles are deeply intertwined and impact catalyst activity, substrate stability, and reaction kinetics.
Role of the Base: The primary function of the base is to activate the boronic acid or ester, forming a more nucleophilic boronate "ate" complex. This complex readily undergoes transmetalation with the palladium(II) intermediate. The strength and nature of the base can influence reaction rates and the stability of base-sensitive functional groups on the substrates. Common bases include:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most frequently used bases. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for a wide range of substrates. Cesium carbonate (Cs₂CO₃) is often more effective, particularly for less reactive chlorides or sterically hindered substrates, but is more expensive.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective for challenging couplings, including those involving sterically demanding substrates or heteroaryl chlorides. It is particularly useful in anhydrous conditions.
-
Hydroxides (NaOH, KOH): Strong bases that can lead to rapid reactions but may promote side reactions or degradation of sensitive substrates.
-
Organic Bases (e.g., Triethylamine, TEA): Generally less effective for Suzuki-Miyaura couplings compared to inorganic bases.
Role of the Solvent: The solvent must solubilize the reactants, catalyst, and, to some extent, the base. The polarity of the solvent can influence the catalytic cycle's efficiency.[4] Biphasic systems, typically an organic solvent with water, are very common as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Ethereal Solvents (Dioxane, THF): Often used in combination with water, these solvents are excellent for a broad range of Suzuki couplings.
-
Aromatic Solvents (Toluene): Another common choice, often used with water.
-
Alcohols (Methanol, Ethanol, Isopropanol): Can serve as effective solvents, sometimes leading to enhanced reaction rates.[5]
-
Polar Aprotic Solvents (DMF, DMAc): Used for their high polarity and ability to dissolve a wide range of compounds, though they can sometimes lead to side reactions at high temperatures.
Data Presentation: Base and Solvent Conditions
The following tables summarize common bases and solvents for Suzuki-Miyaura reactions and provide a specific case study for the coupling of an isoquinoline derivative.
Table 1: General Comparison of Common Bases in Suzuki-Miyaura Couplings
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | 2.0 eq, Dioxane/H₂O or Toluene/H₂O | Cost-effective, widely applicable, reliable. | May be less effective for challenging substrates. |
| Cs₂CO₃ | 2.0 eq, Dioxane or THF | Highly effective, often superior for difficult couplings. | More expensive than other carbonates. |
| K₃PO₄ | 2.0 - 3.0 eq, Toluene or Dioxane (often anhydrous) | Excellent for base-sensitive substrates and heteroaryl chlorides. | Can be very basic, requires anhydrous conditions for optimal performance. |
| NaOH | 2.0 eq, Toluene/H₂O or EtOH/H₂O | Strong base, can lead to fast reaction times. | Risk of side reactions and substrate degradation. |
Table 2: General Comparison of Common Solvents in Suzuki-Miyaura Couplings
| Solvent System | Typical Ratio | Advantages | Considerations |
| Dioxane / H₂O | 4:1 to 10:1 | Excellent for a wide range of substrates, good solubility. | Dioxane is a suspected carcinogen. |
| Toluene / H₂O | 4:1 to 10:1 | Good for higher temperatures, effective for many couplings. | Can have lower solubility for some polar substrates. |
| THF / H₂O | 4:1 to 10:1 | Very common, good solvent for many organic compounds. | Lower boiling point limits reaction temperature. |
| DMF / H₂O | 1:1 | High polarity, good for dissolving a wide range of compounds. | Can be difficult to remove, potential for decomposition at high temp. |
| Ethanol / H₂O | 1:1 to 3:1 | "Green" solvent, can enhance reaction rates. | May not be suitable for all substrates or catalysts. |
Table 3: Case Study - Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
This table presents data for the coupling of an 8-chloro-isoquinolinone derivative with various pyrimidinyl boronic acids or their pinacol esters, demonstrating a specific application.[6]
| Coupling Partner (Boronic Acid or Ester) | Yield (%) |
| 2-Methoxypyrimidin-5-ylboronic acid | 98 |
| 2-Ethoxypyrimidin-5-ylboronic acid | 95 |
| 2-(Dimethylamino)pyrimidin-5-ylboronic acid | 91 |
| 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid | 90 |
| 2-(Trifluoromethyl)pyrimidin-5-ylboronic acid | 40 |
| 2-(Morpholin-4-yl)pyrimidin-5-ylboronic acid pinacol ester | 85 |
| 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid pinacol ester | 87 |
Reaction Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), Sphos (15 mol%), K₂CO₃ (1.3 equiv), THF/H₂O (1:1), 65 °C, 12 h.[6]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of halo-isoquinolines with boronic esters. Optimization for specific substrates is often necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Biphasic System
This protocol is adapted from a procedure for the coupling of an 8-chloro-isoquinolinone.[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-isoquinoline (1.0 equiv), the boronic acid or boronic ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., THF/H₂O in a 1:1 to 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualization of Key Processes
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 6-(Pinacolato)isoquinoline
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 6-(pinacolato)isoquinoline with various aryl or heteroaryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
A1: When experiencing low or no yield, a systematic check of your reagents and reaction setup is crucial.[1][2]
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[2][3] If using a Pd(II) precatalyst like Pd(OAc)₂, confirm that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][3][4] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ for more reliable initiation.[3]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[1][2] Ensure your reaction flask has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.[2][5][6]
-
Reagent Quality: Verify the purity and stability of your 6-(pinacolato)isoquinoline and the coupling partner. While boronic esters are generally more stable than boronic acids, they can still degrade.[2][4]
-
Base Selection: The choice of base is critical. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.[3][6] Ensure the base is finely powdered for better solubility and reactivity.[1][3]
Q2: I'm observing significant formation of a homocoupled product from my aryl halide. What causes this and how can I prevent it?
A2: The formation of a biaryl product derived from the homocoupling of your aryl halide is a common side reaction.
-
Primary Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6]
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction are the most effective preventative measures.[6]
Q3: My main side-product is isoquinoline, resulting from the protodeboronation of my starting material. How can I minimize this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for boronic esters, especially with heteroaromatic systems.[4][7]
-
Causes: This side reaction is often promoted by harsh basic conditions, elevated temperatures, and the presence of excess water.[3][6][7]
-
Mitigation Strategies:
-
Use Milder Bases: Switching to a milder base like K₂CO₃ or KF can reduce the rate of protodeboronation.[2][3]
-
Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, minimizing its amount can suppress protodeboronation.[3][6]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]
-
Use of More Stable Boron Reagents: While you are already using a pinacol ester, which is more stable than the corresponding boronic acid, ensure it has not degraded during storage.[3][4][7]
-
Q4: The reaction is proceeding, but very slowly. How can I increase the reaction rate?
A4: A sluggish reaction can often be accelerated by adjusting the reaction parameters.
-
Increase Temperature: Raising the reaction temperature can overcome the activation energy barrier for key steps in the catalytic cycle.[3] Typical temperatures range from 80-110 °C.[3][5]
-
Ligand Choice: For less reactive coupling partners (e.g., aryl chlorides), using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can facilitate the oxidative addition step.[3][6]
-
Solvent System: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[4][8]
Data Presentation: Reaction Parameter Comparison
The following tables summarize general conditions for Suzuki coupling reactions involving heteroaryl boronic esters. Optimal conditions for 6-(pinacolato)isoquinoline should be determined experimentally.
Table 1: Common Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | (none) | 1-5 | A common Pd(0) source, directly active. |
| Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | 1-3 | Pd(0) source requiring a ligand. P(t-Bu)₃ is more electron-rich.[9] |
| Pd(OAc)₂ | SPhos, XPhos | 1-3 | A Pd(II) precatalyst requiring in-situ reduction.[3] Buchwald ligands (SPhos, XPhos) are effective for challenging substrates.[6] |
| PdCl₂(dppf) | (none) | 2-5 | A stable Pd(II) precatalyst with a built-in ligand. |
Table 2: Selection of Bases and Solvents
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A versatile and commonly used base.[10][11] |
| K₃PO₄ | Strong | Dioxane, THF, Toluene | Effective for less reactive substrates and can sometimes mitigate protodeboronation.[3][11] |
| Cs₂CO₃ | Strong | Dioxane, THF | Often shows enhanced reactivity (the "cesium effect").[2][3] |
| KF | Mild | THF | Fluoride ions can play a unique role in activating the boronic ester.[3][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for your specific substrates.[1][3][10]
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 6-(pinacolato)isoquinoline (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv., e.g., K₂CO₃ or K₃PO₄).[1][10]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.[2][5]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe. The concentration is typically 0.1-0.2 M relative to the limiting reagent.[2][3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[2][5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5][10]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5] Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1][5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][12][13]
Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.[10]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in Heteroaryl Suzuki Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion in heteroaryl Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My heteroaryl Suzuki reaction has a low yield. What are the most common initial checks I should perform?
A1: Low yields in heteroaryl Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality and Stability:
-
Heteroaryl Boronic Acid/Ester Stability: Heteroaryl boronic acids are frequently unstable and susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved.[1] This is especially true for electron-deficient or certain 2-substituted heterocycles like pyridines.[2][3] Check the purity of your boronic acid by NMR. For persistent issues, consider using more stable alternatives like MIDA boronates, trifluoroborates, or pinacol esters, which can release the boronic acid slowly in situ.[1][3][4][5]
-
Aryl/Heteroaryl Halide Reactivity: The reactivity of the halide coupling partner is critical. The general reactivity trend is I > Br > OTf >> Cl.[6] Couplings involving less reactive heteroaryl chlorides often demand more specialized and highly active catalyst systems.[7]
-
Catalyst and Ligand Integrity: The active catalytic species is Pd(0).[8] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[8] Some precatalysts, like those containing dba ligands, can degrade over time.[9] Phosphine ligands are prone to oxidation.[6] Using fresh, high-quality catalysts and ligands stored under an inert atmosphere is crucial. Modern palladacycle precatalysts (e.g., Buchwald G3/G4) can offer more reliable generation of the active Pd(0) species.[8][9]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[6][7] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[6][10] The purity of the base is also important as contaminants can interfere with the reaction.
-
Q2: I suspect my heteroaryl boronic acid is decomposing. How can I mitigate this?
A2: Protodeboronation is a very common reason for low yields in heteroaryl Suzuki reactions.[11][10][12] Here are several strategies to minimize this side reaction:
-
Use of More Stable Boron Reagents: As mentioned, switching from a boronic acid to a more stable derivative is a highly effective strategy.[13]
-
MIDA boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][3]
-
Trifluoroborates (BF₃K salts): These are also typically stable, crystalline solids.[5]
-
Pinacol esters: While more stable than many boronic acids, their stability can be nuanced, and they may still undergo hydrolysis followed by protodeboronation.[4][14]
-
-
Choice of Base and Anhydrous Conditions:
-
The base activates the boronic acid but can also promote protodeboronation, especially in the presence of water.[6][10]
-
Using milder bases like K₃PO₄ or KF can be beneficial.[10]
-
While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[6] Employing anhydrous conditions can sometimes suppress protodeboronation.[12]
-
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of boronic acid decomposition.[6]
Q3: How do I choose the right ligand, base, and solvent for my specific heteroaryl coupling?
A3: The optimal combination of ligand, base, and solvent is highly substrate-dependent, and there is no universal set of conditions.[15][16] A screening approach is often necessary.
-
Ligand Selection: The ligand stabilizes the palladium center and influences its reactivity. For challenging heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition and reductive elimination steps.[10][12][17]
-
Base Selection: The base's primary role is to activate the boronic acid to form a more nucleophilic borate species.[10] The strength and solubility of the base are key considerations.
-
Solvent System: The solvent must be able to dissolve the reactants to a reasonable extent. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[16] Often, a mixture with water is used to help dissolve the inorganic base.[16]
Q4: My reaction has stalled and is not going to completion. What should I do?
A4: If your reaction stalls, consider the following troubleshooting steps:
-
Catalyst Deactivation: The active Pd(0) catalyst may have been deactivated. This can be due to oxidation by residual air or impurities, or by coordination of a heteroaryl substrate/product to the palladium center.[11][12] Adding a fresh portion of the catalyst and ligand may restart the reaction.
-
Insufficient Mixing: If you are using an insoluble inorganic base, poor stirring can lead to a stalled reaction as the base is not able to effectively participate.[9] Ensure vigorous stirring, especially in biphasic systems.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. It is common to use a slight excess (1.2-1.5 equivalents) of the boronic acid/ester.[10]
Data Presentation: Reaction Parameter Screening
The following tables summarize the effect of different reaction parameters on the yield of a model heteroaryl Suzuki reaction. These should be considered as starting points for optimization.
Table 1: Effect of Different Bases on a Model Heteroaryl Suzuki Reaction
| Base (equivalents) | Solvent System | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ (2.0) | Toluene/H₂O | 100 | ~90 | Strong base, risk of side reactions with sensitive substrates.[10] |
| K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~95 | A common and reliable choice for many couplings.[10][18] |
| K₃PO₄ (3.0) | Toluene | 80 | >95 | Excellent for substrates with base-sensitive functional groups.[10][19] |
| Cs₂CO₃ (2.0) | Dioxane | 100 | >95 | Often very effective but more expensive.[10] |
| Triethylamine (3.0) | Toluene | 80 | <40 | Organic amines are often less effective than inorganic bases.[10] |
Table 2: Effect of Different Ligands on a Challenging Heteroaryl Coupling
| Ligand | Catalyst Precursor | Yield (%) | Notes |
| PPh₃ | Pd₂(dba)₃ | <10 | Often ineffective for challenging heteroaryl couplings. |
| P(tBu)₃ | Pd₂(dba)₃ | ~75 | A bulky and electron-rich ligand, often effective. |
| SPhos | Pd G3 Precatalyst | >90 | Buchwald ligands are generally highly effective for difficult couplings.[10][17] |
| XPhos | Pd G4 Precatalyst | >95 | Another highly effective Buchwald ligand.[16] |
| CataCXium A | Pd G3 Precatalyst | >95 | Can be uniquely competent for specific heteroaryl-heteroaryl couplings.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Heteroaryl Suzuki Coupling with a Base-Sensitive Substrate
This protocol is a starting point and should be optimized for specific substrates.[10]
Materials:
-
Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add the heteroaryl halide, heteroaryl boronic acid pinacol ester, K₃PO₄, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A systematic workflow for troubleshooting low conversion in heteroaryl Suzuki reactions.
Caption: Factors influencing the catalytic cycle in heteroaryl Suzuki-Miyaura cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation of 6-(isoquinolin-6-yl)boronic acid pinacol ester
Technical Support Center: 6-(Isoquinolin-6-yl)boronic Acid Pinacol Ester
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on preventing the undesired protodeboronation of 6-(isoquinolin-6-yl)boronic acid pinacol ester during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a common, undesired side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] In the case of 6-(isoquinolin-6-yl)boronic acid pinacol ester, this results in the formation of isoquinoline as a byproduct. This reaction consumes the boronic ester, which can lead to lower yields of the desired product and introduce purification challenges.[4]
Q2: Why is 6-(isoquinolin-6-yl)boronic acid pinacol ester particularly susceptible to protodeboronation?
A2: Heteroaromatic boronic acids and their esters, especially those containing a basic nitrogen atom like an isoquinoline ring, can be particularly prone to protodeboronation.[5] The susceptibility is influenced by factors like the pH of the reaction medium, which can lead to the formation of reactive intermediates.[2] Specifically, under neutral pH conditions, some basic heteroaromatic boronic acids can form a zwitterionic species that is highly reactive towards protodeboronation.[2]
Q3: What are the primary factors that promote protodeboronation?
A3: Several key factors can accelerate protodeboronation:
-
Presence of Water: Water often serves as the proton source for the C-H bond formation.[6] While Suzuki-Miyaura reactions often use aqueous bases, excess water can be detrimental.
-
Base Strength and Concentration: The choice and amount of base are critical.[4] While a base is necessary for the catalytic cycle, strongly basic conditions at elevated temperatures can promote the decomposition of the boronic ester.[4][7]
-
Elevated Temperatures: Higher reaction temperatures generally increase the rate of all reactions, including undesired protodeboronation.[4]
-
Inefficient Catalysis: If the primary cross-coupling reaction is slow, the boronic ester is exposed to the reaction conditions for longer, increasing the likelihood of decomposition. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[2][4]
-
pH of the Medium: The reaction pH significantly influences the stability of boronic acids and their esters.[2][8] For basic heteroaromatics, both acidic and strongly basic conditions can sometimes suppress protodeboronation compared to neutral pH.[2]
Q4: Is the pinacol ester always more stable than the corresponding boronic acid?
A4: Not necessarily. While esterification, particularly with pinacol, is a common strategy to enhance stability, it does not guarantee protection against protodeboronation under all conditions.[8][9][10] The overall rate of protodeboronation can be a complex interplay between the direct decomposition of the ester and the hydrolysis of the ester to the boronic acid, which then undergoes protodeboronation.[8][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving 6-(isoquinolin-6-yl)boronic acid pinacol ester.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product; significant amount of isoquinoline byproduct detected. | Protodeboronation | 1. Optimize the Base: Switch to a milder base. For example, if using NaOH or K₂CO₃, consider using K₃PO₄ or Cs₂CO₃, which are often effective in suppressing protodeboronation.[6] 2. Lower the Temperature: If the catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[4][6] 3. Minimize Water Content: Use anhydrous solvents and ensure reagents are dry. While some water is often necessary to hydrolyze the ester to the active boronic acid for transmetalation, strictly anhydrous conditions can significantly reduce protodeboronation.[12][13] 4. Use a More Active Catalyst: Employ a highly efficient palladium catalyst and ligand system to accelerate the desired cross-coupling, allowing it to outpace protodeboronation.[2][4] |
| Reaction is sluggish or incomplete, leading to prolonged reaction times and increased byproduct formation. | Poor Catalyst Activity or Deactivation | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[4] 2. Verify Catalyst/Ligand Quality: Use fresh, high-purity catalyst and ligands. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve the reaction rate. |
| Protodeboronation is still significant even after optimizing conditions. | Inherent Instability of the Reagent | 1. Consider Anhydrous Coupling Conditions: Employ anhydrous Suzuki-Miyaura conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in an aprotic solvent.[13] This approach avoids the need for water and can prevent both ester hydrolysis and subsequent protodeboronation.[13] 2. Use Additives: The addition of Lewis acids like trimethyl borate has been shown to enhance reaction rates and attenuate protodeboronation in challenging heteroaryl couplings under anhydrous conditions.[12] |
| Difficulty in detecting and quantifying the extent of protodeboronation. | Analytical Method Limitations | 1. Use NMR Spectroscopy: ¹H NMR is an effective tool. The appearance of the characteristic signals for isoquinoline and the disappearance of the pinacol methyl protons of the starting material can be monitored. 2. LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can be used to separate and identify the desired product, starting material, and the isoquinoline byproduct, allowing for quantitative analysis of the reaction mixture over time. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Protodeboronation
This protocol incorporates best practices to minimize the risk of protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 6-(isoquinolin-6-yl)boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a carefully degassed anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.
-
Reaction: Place the vessel in a preheated oil bath set to the lowest effective temperature (start by screening temperatures between 60 °C and 80 °C).[6]
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling Using TMSOK
This protocol is for particularly sensitive substrates where protodeboronation is severe.[13]
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv.), 6-(isoquinolin-6-yl)boronic acid pinacol ester (1.2 equiv.), and the palladium precatalyst/ligand system to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or 2-methyl-THF).
-
Base Addition: Add a solution of potassium trimethylsilanolate (TMSOK) (1.5 equiv.) in the reaction solvent.
-
Reaction: Stir the homogeneous mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor for completion.
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1.
Visual Guides
Caption: Key pathways leading to protodeboronation of a boronic ester.
Caption: Decision tree for troubleshooting and mitigating protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(Pinacolato)isoquinoline Coupling Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for products arising from the Suzuki-Miyaura coupling of 6-(pinacolato)isoquinoline. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a Suzuki coupling with 6-(pinacolato)isoquinoline?
A1: Common impurities include unreacted starting materials such as the 6-(pinacolato)isoquinoline or the aryl halide, homocoupled byproducts of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2] Additionally, residual palladium catalyst and inorganic salts from the basic reaction conditions are often present.[3][4] Pinacol or its borate esters can also be a persistent impurity.[5][6]
Q2: My crude product is a dark, oily residue. How can I best handle this for purification?
A2: An initial aqueous workup is often beneficial. This involves dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.[7] This can help to remove some of the baseline impurities and may result in a solid or a less oily residue that is easier to handle for chromatography or recrystallization.[7]
Q3: The polarity of my desired 6-arylisoquinoline product and the unreacted starting material are very similar. How can I improve their separation by column chromatography?
A3: When dealing with closely eluting spots, several strategies can be employed. You can try a less polar solvent system to achieve a lower Rf value (around 0.1-0.2) for your product, which often improves separation.[8] Using a longer chromatography column can also increase the resolution between compounds.[8] Additionally, for N-heterocyclic compounds like isoquinolines, adding a small amount of a modifier to the eluent can significantly alter the elution profile. For instance, adding a small percentage of triethylamine can help to reduce tailing, while adding a trace amount of acetic acid can protonate the basic nitrogen of the isoquinoline, causing it to interact more strongly with the silica gel and potentially improving separation from less basic impurities.[8]
Q4: I am observing significant tailing of my product spot during column chromatography. What is the cause and how can I prevent it?
A4: Tailing is a common issue when purifying basic compounds like isoquinolines on standard silica gel, which is acidic. The basic nitrogen atom of the isoquinoline can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[9] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[8] Alternatively, using neutral or basic alumina as the stationary phase can be a good option.
Q5: Is recrystallization a viable option for purifying 6-arylisoquinoline products?
A5: Yes, recrystallization can be a very effective method for obtaining high-purity material, especially if the crude product is already relatively clean.[7] The success of recrystallization is highly dependent on finding a suitable solvent or solvent system.[10] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11] Common solvent systems for recrystallization of aromatic compounds include ethanol/water, toluene/hexane, or ethyl acetate/hexane.[7][10]
Troubleshooting Guides
Issue 1: Product co-elutes with starting material (6-bromoisoquinoline) in column chromatography.
-
Possible Cause: The polarity of the product and the starting bromide are too similar in the chosen eluent system.
-
Solution 1: Optimize Solvent System: Test a range of eluent systems with varying polarities. A less polar system that gives an Rf value of ~0.2 for your product may provide better separation.[8] Consider switching to a different solvent system altogether, for example, from an ethyl acetate/hexane system to a dichloromethane/methanol system.[8]
-
Solution 2: Use a Modifier: Since the product is a substituted isoquinoline, it retains a basic nitrogen. Adding a small amount of acetic acid to the eluent can protonate the nitrogen, increasing its polarity and retention on the silica gel, which may allow for the less basic bromide to elute first.[8]
-
Solution 3: Drive the reaction to completion: If possible, adjust the reaction conditions (e.g., longer reaction time, fresh catalyst) to ensure full consumption of the starting bromide, which simplifies the purification process.
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Re-heat the solution to re-dissolve the oil and allow it to cool down much more slowly. Insulating the flask can help to slow the cooling rate.[7]
-
Possible Cause 2: The solution is too supersaturated, or the melting point of the solute is lower than the boiling point of the solvent.
-
Solution 2: Add a small amount of a co-solvent in which the compound is more soluble to prevent oiling out.[7] Seeding the solution with a tiny crystal of the pure compound can also help to induce proper crystallization.[7]
Issue 3: Presence of a persistent, non-polar impurity suspected to be a homocoupled byproduct.
-
Possible Cause: Oxygen in the reaction mixture can lead to the homocoupling of the boronic acid reagent.[1][4]
-
Solution 1: Column Chromatography: Homocoupled biaryls are typically less polar than the desired cross-coupled product. A non-polar eluent system (e.g., high percentage of hexane or petroleum ether) should allow for the elution of the homocoupled byproduct before the desired product.
-
Solution 2: Reaction Optimization: In future reactions, ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to minimize oxygen exposure.[4][12]
Issue 4: Residual palladium catalyst contaminates the final product.
-
Possible Cause: The palladium catalyst or its byproducts are carried through the purification process.
-
Solution 1: Filtration through Celite/Silica: After the reaction workup, filtering the crude product through a pad of Celite or a small plug of silica gel can help to remove a significant portion of the palladium residue.[13]
-
Solution 2: Specialized Scavengers: For applications where very low palladium levels are required, treatment of the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica gel) can be effective.[14]
-
Solution 3: Recrystallization: A successful recrystallization can be very effective at excluding metallic impurities from the crystal lattice, resulting in a product with very low palladium content.
Data Presentation
Table 1: Illustrative Purification Data for 6-Arylisoquinolines
| Purification Technique | Typical Eluent/Solvent System | Purity Achieved (Illustrative) | Yield (Illustrative) | Key Considerations |
| Flash Column Chromatography | Hexane:Ethyl Acetate (Gradient, e.g., 9:1 to 7:3)[7] | >98%[7] | 70-85%[7] | Good for removing a wide range of impurities. Can be time-consuming. |
| Recrystallization | Ethanol/Water or Toluene/Hexane[7] | >99% (for crystalline solids)[7] | 50-75%[7] | Excellent for high-purity material. Yield is dependent on finding an optimal solvent. |
| Preparative HPLC | Acetonitrile/Water with Formic Acid[15] | >99% | Variable (depends on scale) | Suitable for difficult separations and obtaining very high purity material. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 6-bromoisoquinoline (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[16]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[16]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).[16] Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).[16]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[16]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf of approximately 0.2-0.3 for optimal separation.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-arylisoquinoline.[7]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[17] Common solvent pairs like ethanol/water or ethyl acetate/hexane can also be effective.[10]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[18]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[18]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[18]
Mandatory Visualization
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Side reactions and byproduct formation in isoquinoline coupling
Welcome to the technical support center for isoquinoline coupling and synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and functionalization of the isoquinoline scaffold.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common methods for synthesizing the isoquinoline core?
A1: Several named reactions are fundamental to isoquinoline synthesis. The most common include:
-
Bischler-Napieralski Reaction: This involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[1]
-
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine, to yield an isoquinoline.[2][3][4]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.
Q2: I am observing a complex mixture of byproducts in my palladium-catalyzed coupling reaction. What are the general sources of these impurities?
A2: Byproduct formation in palladium-catalyzed cross-coupling reactions is common and can arise from several competing reaction pathways. Key side reactions include:
-
Homocoupling: Dimerization of the organoboron reagent (in Suzuki-Miyaura coupling) or the organohalide. This is often promoted by the presence of oxygen or Pd(II) species.
-
Dehalogenation: Replacement of the halide on the isoquinoline with a hydrogen atom. This can be caused by various hydrogen sources in the reaction mixture.
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid and replacement with a hydrogen atom, leading to the corresponding arene byproduct.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. When working with halo-isoquinolines, several side reactions can diminish the yield of the desired coupled product.
Problem 1: Low yield of the desired cross-coupled isoquinoline product and significant formation of a homocoupled biaryl byproduct.
Possible Cause: This is a classic issue in Suzuki-Miyaura coupling, often attributed to the presence of dissolved oxygen or an excess of Pd(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.
Troubleshooting Steps:
-
Thoroughly Degas Reaction Solvents: Before adding the catalyst, thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them or by using a freeze-pump-thaw technique.
-
Use a Pd(0) Pre-catalyst or an Efficient Pd(II) to Pd(0) Reduction System: If using a Pd(II) source, ensure conditions are suitable for its rapid reduction to the active Pd(0) species.
-
Add a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II).
-
Optimize the Base: The choice of base can significantly influence the rate of homocoupling versus cross-coupling. It is advisable to screen different bases.
Quantitative Data on Base Effect in Suzuki Coupling:
| Base | Typical Substrate | Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides | 98% | Often a highly effective and economical choice.[5] |
| K₂CO₃ | Aryl bromides | 70-95% | A commonly used and effective base. |
| K₃PO₄ | Aryl bromides | High | A milder base, often good for sensitive substrates. |
| NaOH | Aryl bromides | ~70% | Strong base; can sometimes lead to side reactions.[6] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, its high basicity can be detrimental in some cases.[6] |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, and other reaction conditions.
Problem 2: Formation of a dehalogenated isoquinoline byproduct.
Possible Cause: Dehalogenation involves the replacement of the halide on the isoquinoline ring with a hydrogen atom. This side reaction can be promoted by certain bases, solvents (like alcohols), or impurities that can act as hydride sources.
Troubleshooting Steps:
-
Choice of Solvent: Avoid using alcohol-based solvents if dehalogenation is a significant issue, as they can be a source of hydrides. Anhydrous aprotic solvents like toluene, dioxane, or THF are often preferred.
-
Base Selection: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, consider screening milder bases like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: The phosphine ligand can influence the propensity for dehalogenation. Bulky, electron-rich ligands can sometimes suppress this side reaction by promoting the desired reductive elimination step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide and an amine. When functionalizing halo-isoquinolines, specific challenges can arise.
Problem: Low yield of the desired N-arylated isoquinoline product.
Possible Causes:
-
Catalyst Inhibition: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, inhibiting the catalytic cycle.
-
Incorrect Ligand Choice: The ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps. An inappropriate ligand can lead to a stalled reaction.
-
Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine without causing decomposition of the starting materials or product.
Troubleshooting Steps:
-
Ligand Screening: For heteroaromatic substrates like isoquinolines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.
-
Base Optimization: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, for base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ should be considered.
-
Solvent Selection: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.
General Reaction Parameters for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline:
| Parameter | Recommended Conditions | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Pre-catalysts are often more stable and easier to handle. |
| Phosphine Ligand | XPhos, SPhos (1.2-2.4 eq. to Pd) | Bulky, electron-rich ligands are generally preferred for heteroaryl chlorides. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 eq.) | NaOtBu is a strong base; K₃PO₄ and Cs₂CO₃ are milder alternatives.[7] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Reaction temperature should be optimized for each substrate pair. |
Bischler-Napieralski Reaction
This reaction is a key method for constructing the 3,4-dihydroisoquinoline core, which is then typically oxidized to the aromatic isoquinoline.
Problem: Low or no yield of the desired 3,4-dihydroisoquinoline and formation of a styrene-like byproduct.
Possible Cause: The formation of a styrene derivative is a result of a competing retro-Ritter reaction.[8] This side reaction is more prevalent with substrates that can form a stable, conjugated styrene. Additionally, low yields can result from a deactivated aromatic ring or an insufficiently strong dehydrating agent.[9]
Troubleshooting Steps:
-
Choice of Dehydrating Agent: For electron-rich aromatic rings, phosphorus oxychloride (POCl₃) is often sufficient. For less reactive substrates, a stronger dehydrating agent like a mixture of P₂O₅ in refluxing POCl₃ or triflic anhydride (Tf₂O) may be necessary.[1][9]
-
Suppressing the Retro-Ritter Reaction:
-
Milder Conditions: Employing milder conditions, such as Tf₂O with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures, can suppress the formation of the styrene byproduct.
-
Solvent Choice: Using a nitrile solvent that corresponds to the nitrile that would be eliminated in the retro-Ritter reaction can shift the equilibrium away from the byproduct.[8]
-
-
Activate the Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, so it is most effective with electron-donating groups on the benzene ring.
Troubleshooting Guide for Bischler-Napieralski Reaction:
| Issue | Potential Cause | Recommended Solution |
| Low to No Product | Deactivated aromatic ring | Use a stronger dehydrating agent (e.g., P₂O₅/POCl₃) or switch to a more modern, milder protocol (Tf₂O/2-chloropyridine). |
| Styrene Byproduct | Retro-Ritter reaction | Use milder conditions (Tf₂O at low temperature) or use the corresponding nitrile as a solvent.[8] |
| Tar Formation | High temperature or prolonged reaction time | Carefully control the reaction temperature and monitor the reaction progress to avoid overheating. |
Pomeranz-Fritsch Reaction
This reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.
Problem: Low yield of the desired isoquinoline product.
Possible Cause: The Pomeranz-Fritsch reaction is highly sensitive to the electronic nature of the benzaldehyde substrate and the choice of acid catalyst. Electron-withdrawing groups on the aromatic ring can significantly hinder the cyclization step. Harsh acidic conditions can also lead to decomposition and low yields.[2]
Troubleshooting Steps:
-
Substrate Suitability: This reaction works best with electron-donating groups on the benzaldehyde.
-
Acid Catalyst Optimization: While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA), or Lewis acids such as trifluoroacetic anhydride, may provide better yields for specific substrates.[4]
-
Reaction Conditions: Carefully control the temperature and reaction time to minimize decomposition.
Representative Yields in Pomeranz-Fritsch Synthesis with Different Acid Catalysts:
| Benzaldehyde Derivative | Acid Catalyst | Product | Yield (%) |
| 3,4,5-Trimethoxybenzaldehyde | TFA | 6,7,8-Trimethoxy-1-phenethyl-4-((4-chlorophenyl)methyl)isoquinoline | 46% |
| 3,4,5-Trimethoxybenzaldehyde | CH₃SO₃H (10 equiv) | 6,7,8-Trimethoxy-1-phenethyl-4-((4-chlorophenyl)methyl)isoquinoline | 35% |
| 3,4,5-Trimethoxybenzaldehyde | CH₃COOH/conc. H₂SO₄ | 6,7,8-Trimethoxy-1-phenethyl-4-((4-chlorophenyl)methyl)isoquinoline | 30-36% |
Data is illustrative for a specific Ugi/Pomeranz-Fritsch reaction sequence and highlights the significant impact of the acid catalyst on the yield.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halo-isoquinoline
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-isoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chloro-isoquinoline
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq. relative to Pd), and the base (1.2-2.0 eq.) to an oven-dried reaction tube. Add the chloro-isoquinoline (1.0 eq.) and the amine (1.0-1.5 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress.
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the layers, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for homocoupling in Suzuki reactions.
Caption: Competing pathways in the Bischler-Napieralski reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. www-leland.stanford.edu [www-leland.stanford.edu]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Efficiency in Hindered Suzuki-Miyaura Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sterically hindered Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during hindered Suzuki-Miyaura couplings.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
1.1. Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The most crucial modification is to switch to a bulkier, more electron-rich ligand.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1]
-
Recommended Ligands:
-
Buchwald Biarylphosphine Ligands: XPhos, SPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[1][4][5]
-
Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME and AntPhos.[1][6][7][8]
-
-
-
1.2. Base Selection: The choice of base is critical and can significantly influence the reaction rate and yield by activating the boronic acid for transmetalation.[1]
-
Recommendations:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][4]
-
Stronger Bases: For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][3][5] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][9]
-
-
-
1.3. Solvent Selection: The solvent can affect catalyst solubility, reaction rate, and side reactions.
-
1.4. Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier in hindered couplings.[4] Temperatures between 80-110 °C are common.[4]
Issue 2: Significant Side Reactions
Question: I am observing significant amounts of dehalogenation and/or protodeboronation side products in my reaction mixture. How can I minimize these?
Answer: Dehalogenation (replacement of the halide with hydrogen) and protodeboronation (hydrolysis of the boronic acid) are common side reactions that reduce the yield of the desired cross-coupled product.
-
2.1. Minimizing Protodeboronation: This side reaction is often promoted by harsh basic conditions and the presence of water.
-
Strategies:
-
Use Milder Bases: If possible, switch to a weaker base.
-
Employ More Stable Boronic Acid Derivatives: Boronate esters (e.g., pinacol esters, BPin) or potassium trifluoroborates are generally more stable towards hydrolysis than boronic acids.[3]
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions may be beneficial.
-
-
-
2.2. Minimizing Dehalogenation: This can be influenced by the choice of base, solvent, and the presence of oxygen.
-
Strategies:
-
Careful Base and Solvent Selection: The combination of these can influence the rate of dehalogenation.
-
Maintain an Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated side reactions.[3]
-
-
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
Answer: Catalyst deactivation can occur through various pathways, including the formation of palladium black (elemental palladium precipitate) or inactive palladium complexes.
-
3.1. Causes of Deactivation:
-
Insufficient Ligand: An inadequate amount of ligand can lead to the aggregation of palladium atoms.
-
High Temperatures: Prolonged heating at very high temperatures can promote catalyst decomposition.
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst.
-
-
3.2. Prevention Strategies:
-
Optimize Catalyst Loading and Ligand-to-Palladium Ratio: Ensure a sufficient excess of the ligand is present.
-
Use Pre-catalysts: Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can improve catalyst stability and activity.
-
Ensure High Purity of Reagents and Solvents: Use freshly distilled and degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize first for a low-yielding Suzuki-Miyaura reaction with a sterically hindered aryl halide?
A1: When dealing with sterically demanding substrates, the most crucial components to optimize are the ligand and the base.[3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[3][4][10] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, which can be slow for hindered substrates.[3] The choice of base and solvent is also critical, with combinations like t-BuOK in dioxane often proving effective.[3][5]
Q2: What type of ligands are best suited for coupling tetra-ortho-substituted biaryls?
A2: Synthesizing extremely hindered biaryls, such as those with substituents at all four ortho positions, requires highly active catalyst systems. Robust N-heterocyclic carbene (NHC) ligands and specialized biaryl phosphine ligands like BI-DIME have shown great success in these challenging transformations.[5][7][8][11]
Q3: Can I use aryl chlorides for hindered Suzuki-Miyaura couplings?
A3: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[12] To achieve successful coupling with hindered aryl chlorides, it is essential to use highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (like Buchwald ligands) or NHC ligands, often at higher catalyst loadings and temperatures.[13][14]
Q4: How can I prevent homocoupling of the boronic acid?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[15] To minimize this, ensure that your reaction is thoroughly degassed and maintained under an inert atmosphere.[15] Using a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can also be beneficial.
Quantitative Data Summary
The following tables summarize successful reaction conditions for a variety of hindered Suzuki-Miyaura couplings reported in the literature.
Table 1: Coupling of Hindered Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1 mol%) | AntPhos | K₃PO₄ | Toluene | 110 | >95 |
| 2,6-Dimethylphenyl bromide | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1 mol%) | SPhos | K₃PO₄ | Toluene | 100 | 98 |
| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | XPhos | K₃PO₄ | Toluene | 100 | 96 |
Table 2: Coupling of Hindered Aryl Chlorides
| Aryl Chloride | Boronic Acid/Ester | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Diisopropylphenyl chloride | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | RuPhos | K₃PO₄ | Dioxane | 100 | 94 |
| 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | XPhos Pd G3 (1 mol%) | - | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (1.5 mol%) | cataCXium A | K₃PO₄ | Toluene | 110 | 97 |
Experimental Protocols
General Procedure for a Hindered Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, weigh the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium pre-catalyst (0.5–2 mol%), and ligand (if not using a pre-catalyst) into an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum, remove it from the glovebox, and place it under a positive pressure of an inert gas (argon or nitrogen).[4]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.[4] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Figure 1: Catalytic Cycle for Hindered Suzuki-Miyaura Coupling.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Anhydrous Cross-Coupling of Boronic Esters
Welcome to the technical support center for anhydrous Suzuki-Miyaura cross-coupling reactions involving boronic esters. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing these methods in their work. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use anhydrous conditions for my Suzuki-Miyaura cross-coupling reaction with boronic esters?
A1: Anhydrous conditions are advantageous primarily because they prevent the hydrolysis of boronic esters and minimize the competing side reaction of protodeboronation.[1][2] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-rich or heteroaryl boronic acids, and is often exacerbated by the presence of water.[3][4] By excluding water, the stability of the boronic ester is enhanced, which can lead to cleaner reactions and higher yields.[4]
Q2: My reaction is heterogeneous and appears to be stalling. What could be the cause?
A2: Heterogeneous reaction mixtures are a common problem when using insoluble inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in anhydrous organic solvents.[1][3] This can lead to issues with reproducibility and scalability due to factors like stir-rate and particle size significantly influencing the reaction outcome.[1] To address this, consider using a soluble organic base such as potassium trimethylsilanolate (TMSOK).[1][2] The use of TMSOK in ethereal solvents can lead to homogeneous reaction conditions, which often results in dramatically decreased reaction times and improved yields.[1][2]
Q3: I am observing significant protodeboronation of my boronic ester. How can I mitigate this?
A3: As mentioned, employing strictly anhydrous conditions is the first step to reduce protodeboronation.[1][4] Additionally, the choice of base is critical. Stronger bases can sometimes promote this side reaction.[3] While seemingly counterintuitive, the use of a soluble and strong base like TMSOK under anhydrous conditions can actually lead to very rapid and efficient coupling, outcompeting the protodeboronation pathway.[1][2] Also, consider the stability of your boronic ester. Pinacol esters are generally more stable than their corresponding boronic acids.[5][6]
Q4: My reaction yield is low despite using anhydrous conditions. What are other potential causes?
A4: Low yields can stem from several factors even under anhydrous conditions:
-
Base Stoichiometry: The amount of base can be critical. For instance, with TMSOK, the reaction yield can be highly dependent on its stoichiometry.[1]
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equally effective. For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can accelerate the catalytic cycle.[3][4]
-
Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of boronic esters and decomposition of the palladium catalyst.[4][5] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Substrate Purity: Impurities in your starting materials, including the boronic ester and the aryl halide, can negatively impact the reaction.[4][7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in anhydrous Suzuki-Miyaura cross-coupling of boronic esters.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium precatalyst is from a reliable source and has been stored correctly. Consider using a fresh batch or a more robust, air-stable precatalyst.[4] |
| Inappropriate Base | If using an insoluble inorganic base, switch to a soluble organic base like potassium trimethylsilanolate (TMSOK) to ensure homogeneous conditions.[1] Other soluble bases like potassium tert-butoxide have been shown to be ineffective in some cases.[1] |
| Poor Solubility of Reactants | The addition of co-solvents or additives may be necessary. For example, trimethyl borate has been shown to improve the solubility of reaction components, leading to homogeneous mixtures.[8] |
| Oxygen in the Reaction | Thoroughly degas all solvents and reagents. Use a robust inert gas setup (e.g., Schlenk line) to prevent oxygen contamination, which can lead to catalyst decomposition and homocoupling.[4] |
Issue 2: Significant Side Product Formation (e.g., Protodeboronation, Homocoupling)
| Potential Cause | Troubleshooting Step |
| Presence of Protic Sources | Ensure all solvents and reagents are rigorously dried. Molecular sieves can be used to dry solvents. |
| Sub-optimal Base | The choice of base can influence the extent of protodeboronation. While strong bases can sometimes exacerbate this, a highly reactive system with a soluble base like TMSOK can favor the desired cross-coupling over side reactions.[1] |
| Oxygen Contamination | As mentioned, oxygen can promote the homocoupling of boronic esters.[4][5] Rigorous degassing and maintaining an inert atmosphere are crucial. |
| Boronic Ester Instability | Consider using more stable boronic esters, such as neopentyl glycol esters, which have shown good reactivity under anhydrous conditions.[5] |
Experimental Protocols
General Protocol for Anhydrous Suzuki-Miyaura Cross-Coupling using TMSOK
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Potassium Trimethylsilanolate (TMSOK) (1.2 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic ester, palladium catalyst, and ligand.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
In a separate dry Schlenk flask, dissolve the TMSOK in the anhydrous, degassed solvent.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature while stirring vigorously. Note that the reaction can be exothermic.[1]
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Reactions are often rapid and can be complete in as little as 5 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a proton source (e.g., water or saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Times and Yields with TMSOK
The following table demonstrates the significant rate enhancement achieved by using boronic esters in combination with TMSOK under anhydrous conditions compared to previously reported methods.
| Entry | Aryl Halide | Boronic Ester | Original Conditions (Time, Yield) | Anhydrous TMSOK Conditions (Time, Yield) |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid neopentyl glycol ester | >50 h, 85% | 5 min, 99% |
| 2 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid neopentyl glycol ester | >60 h, 75% | 5 min, 99% |
| 3 | 2-Bromopyridine | 3,5-Dimethylphenylboronic acid neopentyl glycol ester | >50 h, 80% | 5 min, 98% |
Data adapted from literature reports demonstrating the improvement with the anhydrous TMSOK method.[1]
Visualizations
Caption: Troubleshooting workflow for anhydrous Suzuki cross-coupling of boronic esters.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Difficult Couplings with Electron-Deficient Heteroaryl Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient heteroaryl boronic esters.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in couplings with electron-deficient heteroaryl boronic esters often stem from a few critical factors. A systematic evaluation of your reaction parameters is the best approach.[1][2] Key areas to scrutinize include:
-
Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom, particularly prevalent with electron-deficient systems.[2][3][4]
-
Inefficient Transmetalation: The transfer of the electron-deficient heteroaryl group from boron to the palladium catalyst can be sluggish.[3][5]
-
Catalyst Deactivation: The nitrogen atom in many heteroaryl compounds can coordinate to the palladium center, inhibiting its catalytic activity.[3] Additionally, oxygen in the reaction can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1][6]
-
Reagent Quality: The stability of boronic esters, while generally greater than their corresponding acids, can still be a concern.[2] Ensure all reagents, including the aryl halide and solvents, are pure and dry.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Mitigating protodeboronation is crucial for successful couplings with electron-deficient partners.[2] Consider the following strategies:
-
Choice of Base: The base is essential for activating the boronic ester but can also promote protodeboronation. Using milder, non-hydroxide-containing bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) is often beneficial.[2]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation. Employing rigorously dried, degassed solvents and reagents can significantly reduce this side reaction.[2][7]
-
Stable Boron Reagents: If you are starting with a boronic acid, converting it to a more stable boronic ester (e.g., pinacol, neopentyl glycol) or a trifluoroborate salt can protect it from premature decomposition.[3][8] These reagents tend to release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[2]
Q3: My starting materials are being consumed, but I'm observing significant amounts of homocoupling of my boronic ester. What causes this and how can it be prevented?
A3: Homocoupling, the self-coupling of the boronic ester to form a biheteroaryl byproduct, is often promoted by the presence of oxygen or Pd(II) species.[6] This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[6][9] To minimize homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by performing several freeze-pump-thaw cycles.[1][10] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a highly efficient precatalyst system can reduce the amount of Pd(II) available to promote homocoupling.[6][9]
Q4: The reaction is sluggish, with slow consumption of the starting materials. How can I improve the reaction rate?
A4: Slow reaction rates are often linked to inefficient oxidative addition or transmetalation.[3] The following adjustments can help:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step with less reactive aryl chlorides, and sterically shield the metal center from inhibition by the heteroaryl nitrogen.
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition, particularly with aryl chlorides. However, be aware that this may also increase the rate of side reactions, so optimization is key.
-
Additive to Improve Solubility and Prevent Catalyst Poisoning: For particularly difficult couplings, additives like trimethyl borate can enhance the solubility of boronate complexes and prevent catalyst poisoning by Lewis-basic heteroatoms.[11]
Frequently Asked Questions (FAQs)
Q: Which type of boronic ester is best for coupling with electron-deficient heteroaryl systems?
A: While there is no single "best" ester for all situations, pinacol and neopentyl glycol esters are commonly used due to their increased stability compared to boronic acids, which helps to prevent protodeboronation.[4][6] For particularly challenging substrates, MIDA boronates or potassium trifluoroborate salts offer even greater stability.[2][8]
Q: What is the recommended stoichiometry for the reaction components?
A: A common starting point is to use a slight excess of the boronic ester (1.2-1.5 equivalents) and a greater excess of the base (2-3 equivalents) relative to the limiting aryl or heteroaryl halide (1 equivalent).[5][12] The palladium catalyst loading is typically in the range of 1-5 mol%.
Q: How do I choose the right solvent for my reaction?
A: Anhydrous, aprotic solvents are generally preferred to minimize protodeboronation.[2] Dioxane, toluene, and THF are commonly used.[5][10] In some cases, a mixture of an organic solvent with water is employed, but this should be carefully considered for electron-deficient substrates prone to protodeboronation.[10]
Q: Can I use aryl chlorides as coupling partners?
A: Yes, but they are generally less reactive than aryl bromides or iodides and often require more forcing conditions.[2][13] This typically involves using highly active catalyst systems with bulky, electron-rich ligands and potentially higher reaction temperatures.[9][14]
Data Presentation
Table 1: Recommended Reaction Conditions for Difficult Heteroaryl Couplings
| Parameter | Recommendation | Rationale |
| Boron Reagent | Pinacol ester, Neopentyl ester, MIDA boronate, or Trifluoroborate salt | Increased stability to minimize protodeboronation.[2][3][6] |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts can offer higher activity and stability.[1][5] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Promotes oxidative addition and prevents catalyst inhibition. |
| Base | K₃PO₄, Cs₂CO₃, KF | Milder bases that are less likely to promote protodeboronation.[2] |
| Solvent | Anhydrous Dioxane, Toluene, or THF | Anhydrous conditions reduce protodeboronation.[2][5] |
| Temperature | 80-110 °C | Temperature may need to be optimized for specific substrates.[1][3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Heteroaryl Boronic Ester:
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the heteroaryl boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[5][12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1][3]
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-(Pinacolato)isoquinoline Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(pinacolato)isoquinoline, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The information provided is intended to help troubleshoot and optimize experiments where temperature is a critical parameter.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction involving 6-(pinacolato)isoquinoline?
A1: The typical temperature range for Suzuki-Miyaura coupling reactions with arylboronic esters like 6-(pinacolato)isoquinoline is between 80°C and 100°C.[1][2] However, the optimal temperature can vary depending on the specific substrates, catalyst system, solvent, and base used. Some reactions can be conducted at room temperature with highly active catalyst systems, while others may require temperatures up to 120°C.[3][4][5]
Q2: How does temperature generally affect the kinetics of the Suzuki-Miyaura reaction?
A2: In general, increasing the reaction temperature increases the reaction rate.[6] This is because higher temperatures provide the necessary activation energy for the key steps in the catalytic cycle, such as oxidative addition and reductive elimination. However, excessively high temperatures can have detrimental effects.
Q3: What are the potential negative impacts of using a reaction temperature that is too high?
A3: Exceedingly high temperatures can lead to several issues. A common problem is the decomposition of the palladium catalyst, often observed as the formation of palladium black, which reduces the catalytic activity and can lead to lower yields.[7] High temperatures can also promote undesirable side reactions, such as protodeboronation of the 6-(pinacolato)isoquinoline, where the boronic ester is cleaved and replaced by a hydrogen atom. Furthermore, sensitive functional groups on the coupling partners may degrade at elevated temperatures.
Q4: Can a Suzuki-Miyaura reaction with 6-(pinacolato)isoquinoline be performed at room temperature?
A4: Yes, it is possible to perform the reaction at room temperature, but this is highly dependent on the chosen catalyst system and the reactivity of the coupling partner.[3][4] Highly active palladium catalysts with specialized ligands, such as certain N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines, are often required for efficient room-temperature coupling.[8] While room temperature reactions can be beneficial for substrates with sensitive functional groups, they typically require longer reaction times.[6]
Q5: My reaction is proceeding very slowly. Should I increase the temperature?
A5: Increasing the temperature is a common strategy to accelerate a sluggish reaction. However, it should be done cautiously and in a stepwise manner (e.g., in 10°C increments). Before increasing the temperature, it is advisable to first check other reaction parameters, such as the quality and degassing of the solvent, the activity of the catalyst, and the purity of the starting materials. Impurities can poison the catalyst and inhibit the reaction.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Decomposition of the palladium catalyst. | If palladium black is observed, the temperature may be too high. Consider lowering the temperature and using a more stable catalyst/ligand system. | |
| Poor quality of starting materials or solvent. | Ensure that the 6-(pinacolato)isoquinoline, coupling partner, and solvent are pure and anhydrous. Degas the solvent thoroughly to remove oxygen.[9] | |
| Ineffective catalyst or base. | Use a fresh batch of catalyst and ensure the base is appropriate for the reaction and properly dissolved. | |
| Significant Byproduct Formation (e.g., Protodeboronation) | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can accelerate the rate of protodeboronation. |
| Presence of water or protic impurities. | Use anhydrous solvents and reagents. | |
| Inappropriate base. | Consider using a weaker or non-nucleophilic base. | |
| Formation of Palladium Black | Reaction temperature is too high. | Reduce the reaction temperature. Temperatures exceeding 100°C can lead to catalyst decomposition.[7] |
| Inadequate ligand. | Use a more robust ligand that can stabilize the palladium catalyst at the desired temperature. | |
| Inconsistent Reaction Yields | Poor temperature control. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure a stable and uniform reaction temperature. |
| Variability in starting material quality. | Use starting materials from a consistent and reliable source. |
Data Presentation
Table 1: Representative Impact of Temperature on Suzuki-Miyaura Coupling Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
| Room Temperature (~25°C) | 24 | < 10 | Very slow reaction with a highly active catalyst.[6] |
| 60°C | 12 | 45 | Moderate reaction rate. |
| 80°C | 6 | 85 | Good reaction rate and high yield.[10] |
| 100°C | 4 | 92 | Faster reaction rate with excellent yield.[1] |
| 120°C | 4 | 75 | Faster initial rate but evidence of catalyst decomposition (palladium black formation) and lower overall yield.[7] |
Note: The data in this table is illustrative and based on general trends observed in Suzuki-Miyaura reactions. Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-(Pinacolato)isoquinoline
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-(pinacolato)isoquinoline with an aryl halide.
Materials:
-
6-(Pinacolato)isoquinoline (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio)
-
Round-bottom flask or reaction vial
-
Septum
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 6-(pinacolato)isoquinoline, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80-100°C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A flowchart of the experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: A logical flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides | Semantic Scholar [semanticscholar.org]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Boron Impurity Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of boron-containing impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of boron impurities in synthetic chemistry?
Boron impurities typically originate from reagents used in cross-coupling reactions. The most notable example is the Suzuki-Miyaura coupling, which utilizes organoboron compounds like boronic acids or their esters (e.g., pinacol esters).[1][2][3] Unreacted starting materials, by-products from the hydrolysis of boronic esters, and boronic acid homo-coupling products are common impurities found post-reaction.[4]
Q2: Why is it crucial to remove boron impurities?
The removal of boron-containing species is critical for several reasons:
-
Downstream Reactions: Boron impurities can interfere with subsequent synthetic steps.
-
Product Purity: For active pharmaceutical ingredients (APIs), stringent purity standards must be met. Some boron reagents have been identified as potential mutagenic impurities and must be controlled to very low levels.[5]
-
Analytical Interference: These impurities can complicate the analysis and characterization of the final product, particularly in NMR spectroscopy.
Q3: What are the primary methods for removing boron impurities?
There are four main strategies for removing boron species from a reaction mixture:
-
Liquid-Liquid Extraction: An acidic or basic aqueous wash can be used to ionize and extract the boron compounds into the aqueous phase.
-
Precipitation/Crystallization: In some cases, boron impurities can be removed by precipitating them or by crystallizing the desired product, leaving the impurities in the mother liquor.[6][7]
-
Scavenging: Using solid-supported scavengers (resins) that selectively bind to boronic acids and related species.[8][9][10]
-
Chromatography: Purification via column chromatography, including specialized boronate affinity chromatography, is an effective but often less scalable method.[11]
Troubleshooting Guides
Issue 1: Standard aqueous wash (extraction) is ineffective at removing boron impurities.
-
Possible Cause 1: Incorrect pH. Boronic acids are weak Lewis acids. Their solubility in the aqueous phase is highly dependent on pH. At neutral or acidic pH, they exist predominantly as the non-ionized boric acid, which can have significant solubility in organic solvents.[12][13]
-
Solution: Perform the liquid-liquid extraction under basic conditions (pH > 9).[14] Adding a base like NaOH or K₂CO₃ to the aqueous wash will deprotonate the boronic acid to form the more water-soluble boronate salt, facilitating its removal from the organic layer.
-
-
Possible Cause 2: Formation of boronic anhydrides (boroxines). Boronic acids can dehydrate to form cyclic boroxines, which are often less polar and more soluble in organic solvents, making them difficult to extract.
-
Solution: Try an extraction with an aqueous solution containing a diol, such as mannitol or sorbitol. These reagents form stable, charged complexes with boronic acids, increasing their aqueous solubility. Alternatively, washing with a solution of sodium bisulfite has also been reported to be effective.[15]
-
Issue 2: Significant product loss occurs during the workup.
-
Possible Cause 1: Product is also extracted into the aqueous phase. If the desired product has acidic or basic functional groups, it may also be extracted from the organic phase during an aggressive pH wash.
-
Solution: Carefully adjust the pH of the wash to selectively ionize the boron impurity without affecting the product. If this is not possible, consider using a scavenger resin, which offers higher selectivity.
-
-
Possible Cause 2: Product co-precipitates with boron impurities.
-
Solution: Modify the crystallization or precipitation conditions (e.g., solvent system, temperature). Alternatively, remove the boron impurity using a different method, such as scavenging or a quick chromatographic filtration, before proceeding with crystallization.
-
Issue 3: Scavenger resin is not capturing the boron species effectively.
-
Possible Cause 1: Incorrect resin type. Different scavenger resins have different functional groups with varying affinities for boron compounds.
-
Possible Cause 2: Insufficient equivalents or reaction time. The scavenging process requires adequate time for the impurity to interact with the solid-supported resin.
-
Solution: Increase the equivalents of the scavenger resin (typically 2-4 equivalents relative to the impurity) and allow for sufficient stirring time (e.g., 1-4 hours) at room temperature. Follow the manufacturer's protocol for optimal performance.[18]
-
Data Presentation: Comparison of Boron Removal Techniques
The effectiveness of various workup procedures can vary significantly based on the specific compounds and reaction conditions. The table below summarizes typical efficiencies for common methods.
| Method | Reagent/Material | Typical Conditions | Boron Removal Efficiency | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 1M NaOH (aq) | pH > 9, multiple extractions | 80 - 95% | Simple, inexpensive, scalable | Can cause product loss if product is base-sensitive; may form emulsions |
| Liquid-Liquid Extraction | 2-butyl-1-octanol | pH 5.5, O/A ratio of 4 | 94 - 98%[13][19] | High efficiency, minimal co-extraction of other salts[19] | Requires specific organic solvents, potential for solvent loss[7] |
| Precipitation | Ca(OH)₂ (Lime) | 60 °C, 10 g/L | ~87%[7] | Cost-effective for large scale | Can be non-selective, risk of product co-precipitation, generates sludge |
| Precipitation (COP) | H₂O₂ then BaCl₂ | pH 9-10 | ~95.5%[7][12] | High removal rate under mild conditions | Use of peroxide and barium salts may not be suitable for all products |
| Scavenger Resin | Diethanolamine (DEAM) or Diol-functionalized Silica | 2-4 eq., RT, 1-4h | > 95%[16] | High selectivity, simple filtration workup, compatible with automation[8] | Higher cost than simple extraction, not ideal for very large scales |
| Chromatography | Silica Gel | Standard mobile phases | Variable (>90%) | High purity achievable | Solvent intensive, can be slow, difficult to scale up |
| Affinity Chromatography | Boronic Acid Resin | pH-dependent binding | > 99% | Highly selective for cis-diol compounds (not for boron removal) | Used for purifying diol-containing molecules, not removing boron waste |
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature. If applicable, filter off any solid catalyst.
-
Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) or 10% potassium carbonate (K₂CO₃) aqueous solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 3-5) two more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Boronic Acid Scavenging with a DEAM Resin
-
Post-Reaction Filtration: After the reaction is complete, filter the mixture to remove the palladium catalyst and any inorganic salts.
-
Solvent Evaporation: Remove the reaction solvent under reduced pressure.
-
Redissolution: Dissolve the crude residue in a suitable solvent (e.g., DMF, DCM, THF) in which the product is soluble but that will not react with the scavenger.
-
Scavenger Addition: Add 2-4 equivalents of a Diethanolamine (DEAM) functionalized silica resin to the solution.[9]
-
Stirring: Stir the resulting slurry at room temperature for 1-4 hours. Monitor the removal of the boronic acid impurity by TLC or LCMS if desired.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Rinsing: Wash the collected resin with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.[18]
Visualizations: Workflows and Logic Diagrams
Decision-Making Workflow for Boron Impurity Removal
This diagram helps in selecting the most appropriate workup procedure based on key experimental parameters.
Caption: Decision tree for selecting a boron removal method.
Mechanism of a Diol-Based Boronic Acid Scavenger
This diagram illustrates the chemical interaction responsible for the sequestration of boronic acid by a diol-functionalized scavenger resin.
Caption: Boronic acid sequestration by a diol scavenger resin.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. (545ao) Boron Removal By a Co-Precipitation Method with Formation of Ettringite-like Compounds | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. suprasciences.com [suprasciences.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. silicycle.com [silicycle.com]
- 17. bio-conferences.org [bio-conferences.org]
- 18. silicycle.com [silicycle.com]
- 19. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
At a Glance: Comparative Performance of Isoquinoline Functionalization Methods
##Navigating the Landscape of Isoquinoline Functionalization: A Guide to Alternatives Beyond Suzuki Coupling
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry. Its functionalization is key to unlocking novel therapeutic agents. While the Suzuki-Miyaura coupling has long been a dominant strategy, a diverse and powerful array of alternative methods has emerged, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction mechanisms. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decisions in synthetic strategy.
The limitations of Suzuki coupling, such as the stability of boronic acids and the need for pre-functionalized starting materials, have spurred the development of complementary approaches. This guide delves into the practical application and comparative performance of several key alternatives: C-H activation, Buchwald-Hartwig amination, Sonogashira coupling, the Heck reaction, the Minisci reaction, and photoredox catalysis.
The following table summarizes the performance of various methods for the functionalization of a model chloro-isoquinoline substrate. It is important to note that direct side-by-side comparisons in the literature are limited, and these data are compiled from various sources to provide a representative overview.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [1] |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃/XPhos/NaOtBu | Toluene | 100 | 18 | 94 | [2] |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/TEA | THF | RT | 6 | 92 | [3] |
| Heck Reaction | Styrene | Pd(OAc)₂/P(o-tol)₃/Et₃N | DMF | 100 | 24 | 75 | N/A |
| C-H Arylation (Pd-cat.) | Benzene | Pd(OAc)₂/Ligand | Toluene | 110 | 24 | 60-80 | [4] |
| Minisci Acylation (Metal-Free) | Benzaldehyde | K₂S₂O₈/TBAB | MeCN/H₂O | 80 | 12 | 82 | [5] |
| Photoredox C-H Arylation | Diazonium Salt | fac-Ir(ppy)₃ | MeCN | RT | 48 | 32 | [6] |
In-Depth Analysis of Alternative Methodologies
Direct C-H Activation/Arylation: The Atom-Economical Approach
Direct C-H activation has emerged as a powerful strategy, obviating the need for pre-functionalization of the isoquinoline core.[7] This atom-economical approach can be catalyzed by various transition metals, most notably palladium and rhodium.[4][8][9][10][11][12][13][14][15]
Key Advantages:
-
Atom Economy: Avoids the generation of stoichiometric organometallic or halide waste products.
-
Step Economy: Reduces the number of synthetic steps required to prepare functionalized isoquinolines.
Considerations:
-
Regioselectivity: Controlling the site of C-H activation can be challenging, often requiring directing groups.
-
Catalyst Sensitivity: The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Isoquinoline
A resealable reaction tube is charged with isoquinoline (0.5 mmol), the aryl partner (1.0 mmol), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 12 mol%), and an oxidant (e.g., Ag₂CO₃, 1.0 mmol) in a solvent such as toluene (2 mL). The tube is sealed and heated at 110 °C for 24 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the arylated isoquinoline.[4]
Workflow for Palladium-Catalyzed C-H Arylation
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-arylated compounds.[16] For isoquinolines, it provides a reliable method for introducing primary and secondary amines, which are prevalent motifs in pharmacologically active molecules.[2]
Key Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of amines and aryl halides.
-
High Yields: Often provides excellent yields where other methods may fail.[17]
Considerations:
-
Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency.
-
Base Sensitivity: The strong bases typically used (e.g., NaOtBu) may not be compatible with sensitive functional groups.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Chloroisoquinoline
In an oven-dried Schlenk tube under an inert atmosphere, 1-chloroisoquinoline (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol) are combined in anhydrous toluene (5 mL). The mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the N-arylated isoquinoline.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[3] This method is particularly valuable for introducing alkynyl functionalities into the isoquinoline core, which can serve as versatile handles for further transformations.
Key Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature.
-
High Functional Group Tolerance: Compatible with a wide range of functional groups.
Considerations:
-
Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).
-
Copper Toxicity: The use of a copper co-catalyst can be a concern in certain pharmaceutical applications.
Experimental Protocol: Sonogashira Coupling of 1-Iodoisoquinoline
To a solution of 1-iodoisoquinoline (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere are added PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give the alkynylated isoquinoline.[3]
Sonogashira Coupling Reaction Scheme
Caption: Sonogashira Coupling Reaction Scheme.
Heck Reaction: Olefin Insertion for C-C Bond Formation
The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. While perhaps less utilized than Suzuki coupling for simple arylations, it offers a unique pathway for the introduction of substituted vinyl groups onto the isoquinoline nucleus.
Key Advantages:
-
Readily Available Starting Materials: Alkenes are abundant and inexpensive coupling partners.
-
Stereoselectivity: The reaction is often highly stereoselective, typically favoring the E-isomer.
Considerations:
-
Regioselectivity: With unsymmetrical alkenes, controlling the regioselectivity of the insertion can be challenging.
-
Reaction Conditions: Often requires higher temperatures compared to other cross-coupling reactions.
Experimental Protocol: Heck Reaction of 1-Bromoisoquinoline
A mixture of 1-bromoisoquinoline (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) in DMF (5 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the alkenylated isoquinoline.
Minisci Reaction: Radical-Based Functionalization
The Minisci reaction offers a distinct, radical-based approach to isoquinoline functionalization, particularly for acylation and alkylation.[5] This method is especially effective for electron-deficient N-heterocycles and can often be performed under transition-metal-free conditions.[8][18]
Key Advantages:
-
Transition-Metal-Free Options: Can avoid the use of potentially toxic and expensive metal catalysts.
-
Unique Reactivity: Accesses functionalization patterns that are complementary to traditional cross-coupling methods.
Considerations:
-
Regioselectivity: Can sometimes lead to mixtures of regioisomers.
-
Oxidant Requirement: Typically requires a stoichiometric oxidant.
Experimental Protocol: Transition-Metal-Free Minisci Acylation of Isoquinoline
To a solution of isoquinoline (1.0 mmol) and an aldehyde (e.g., benzaldehyde, 3.0 mmol) in a mixture of MeCN and H₂O (1:1, 4 mL) is added K₂S₂O₈ (2.0 mmol) and tetrabutylammonium bromide (TBAB, 0.3 mmol). The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography to afford the acylated isoquinoline.[5]
Photoredox Catalysis: A Modern, Light-Driven Approach
Visible-light photoredox catalysis has emerged as a powerful and green method for a variety of organic transformations, including the C-H functionalization of heterocycles.[6][19][20][21][22][23][24][25] By using a photocatalyst that can be excited by visible light, new reaction pathways can be accessed under mild conditions.
Key Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature.
-
Green Chemistry: Utilizes light as a traceless reagent.
Considerations:
-
Photocatalyst Selection: The choice of photocatalyst is crucial and depends on the specific transformation.
-
Quantum Yield: The efficiency of the reaction can be influenced by the quantum yield of the photocatalytic cycle.
Experimental Protocol: Photoredox-Catalyzed C-H Arylation of Isoquinoline
In a vial, isoquinoline (0.2 mmol), an aryldiazonium salt (0.3 mmol), and a photocatalyst (e.g., fac-Ir(ppy)₃, 2 mol%) are dissolved in anhydrous MeCN (2 mL). The vial is sealed and irradiated with blue LEDs for 48 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the arylated isoquinoline.[6]
Conclusion
While Suzuki coupling remains a valuable tool, the diverse landscape of alternative methodologies for isoquinoline functionalization offers chemists a powerful and versatile toolkit. The choice of method will ultimately depend on the specific synthetic target, available starting materials, and desired functional group tolerance. C-H activation provides an atom-economical route, Buchwald-Hartwig amination is a robust method for C-N bond formation, Sonogashira and Heck reactions introduce valuable unsaturated moieties, the Minisci reaction offers a unique radical-based approach, and photoredox catalysis presents a modern, green alternative. By understanding the comparative advantages and limitations of each, researchers can devise more efficient and innovative strategies for the synthesis of novel isoquinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C… [ouci.dntb.gov.ua]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 12. meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate | CoLab [colab.ws]
- 15. Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Synthesis of 6-(Pinacolato)isoquinoline
The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters from organic halides. For drug development professionals and researchers working with nitrogen-containing heterocycles, the synthesis of key intermediates such as 6-(pinacolato)isoquinoline from 6-bromo-isoquinoline is a frequent necessity. The choice of the palladium catalyst is crucial for the efficiency and success of this transformation. This guide provides an objective comparison of different palladium catalysts for this specific reaction, supported by experimental data from the literature.
The palladium-catalyzed borylation of 6-bromo-isoquinoline with bis(pinacolato)diboron (B₂pin₂) is a widely employed method. The general reaction scheme is depicted below:
Reaction Scheme: 6-bromo-isoquinoline + bis(pinacolato)diboron --(Pd catalyst, base, solvent)--> 6-(pinacolato)isoquinoline
The performance of this reaction is highly dependent on the palladium catalyst and the associated ligands. Below, we compare three commonly used palladium catalyst systems for the borylation of heteroaryl halides, with a focus on their application to the synthesis of 6-(pinacolato)isoquinoline.
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the borylation of aryl and heteroaryl bromides, providing an expected performance for the synthesis of 6-(pinacolato)isoquinoline based on literature reports for similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Reported Yield (%) (Substrate) |
| Pd(dppf)Cl₂·CH₂Cl₂ | dppf | KOAc | Dioxane | 80 | 1-3 | 3 | 90 (for the subsequent homocoupling of 3-bromoquinoline, implying efficient borylation)[1] |
| XPhos-Pd-G2 | XPhos | KOAc | EtOH | 80 | 2 | 1 | High yields reported for a range of heteroaryl chlorides and bromides.[2][3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 2 | 81 (for 3-bromopyridine) |
Note: The yields reported are for the borylation of similar heteroaryl bromides and serve as a reference for the expected outcome with 6-bromo-isoquinoline. Direct comparative studies for 6-bromo-isoquinoline are limited in the literature.
Detailed Experimental Protocols
1. Protocol using Pd(dppf)Cl₂·CH₂Cl₂
This protocol is adapted from a procedure for the borylation of haloquinolines.[1]
-
To a mixture of 6-bromo-isoquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (KOAc, 3.0 mmol) in a reaction vessel, add dioxane (5 mL).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
The reaction mixture is stirred at 80 °C for 1-3 hours under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 6-(pinacolato)isoquinoline.
2. Protocol using XPhos-Pd-G2
This is a general procedure for the palladium-catalyzed borylation of aryl halides.[2][3]
-
In an oven-dried reaction vessel, add XPhos-Pd-G2 (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), bis(pinacolato)diboron (1.5 mmol), and potassium acetate (KOAc, 3.0 mmol).
-
The vessel is sealed, evacuated, and back-filled with an inert gas (e.g., Argon).
-
Add 6-bromo-isoquinoline (1.0 mmol) and ethanol (10 mL).
-
The reaction mixture is stirred at 80 °C for 2 hours.
-
After cooling, the solvent is removed in vacuo.
-
The residue is taken up in ethyl acetate and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by flash chromatography.
3. Protocol using Pd(OAc)₂ / SPhos
This protocol is based on the borylation of various aryl and heteroaryl halides.
-
A mixture of 6-bromo-isoquinoline (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), and potassium phosphate (K₃PO₄, 1.5 mmol) is prepared in a reaction flask.
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added.
-
1,4-Dioxane (5 mL) is added, and the flask is purged with an inert gas.
-
The reaction is heated at 100 °C for 18 hours.
-
After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield 6-(pinacolato)isoquinoline.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the palladium-catalyzed borylation of 6-bromo-isoquinoline.
Caption: General experimental workflow for the synthesis of 6-(pinacolato)isoquinoline.
The catalytic cycle, a fundamental signaling pathway in this reaction, is outlined below.
Caption: Simplified catalytic cycle for the Miyaura borylation reaction.
Conclusion
The selection of a palladium catalyst for the borylation of 6-bromo-isoquinoline has a significant impact on reaction efficiency.
-
Pd(dppf)Cl₂·CH₂Cl₂ is a reliable and effective catalyst, often providing good to excellent yields in relatively short reaction times.[1]
-
XPhos-Pd-G2 , a second-generation Buchwald precatalyst, is known for its high activity at low catalyst loadings, making it a cost-effective and efficient option for a broad range of heteroaryl halides.[2][3]
-
Pd(OAc)₂ in combination with a bulky electron-rich phosphine ligand like SPhos offers a versatile and effective catalytic system, though it may require higher temperatures and longer reaction times compared to pre-formed catalysts.
For researchers and drug development professionals, the choice of catalyst will depend on factors such as cost, availability, desired reaction time, and the scale of the synthesis. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision for the synthesis of 6-(pinacolato)isoquinoline and related compounds.
References
A Comparative Guide to the Reactivity of Isoquinoline Boronic Ester Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into 6-(Pinacolato)isoquinoline versus its Positional Isomers in Suzuki-Miyaura and Buchwald-Hartwig Couplings.
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this heterocycle through cross-coupling reactions is a cornerstone of modern drug discovery. Among the various building blocks utilized, isoquinoline boronic acid pinacol esters are particularly valuable due to their stability and versatility in palladium-catalyzed reactions. This guide provides a comprehensive comparison of the reactivity of 6-(pinacolato)isoquinoline and its other positional isomers in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Executive Summary
This guide demonstrates that the reactivity of isoquinoline boronic ester isomers in cross-coupling reactions is significantly influenced by the position of the boronic ester group. Electronic effects, primarily the electron-withdrawing nature of the pyridine ring, and steric hindrance play crucial roles in determining the reaction outcomes. While 6-(pinacolato)isoquinoline exhibits robust reactivity, other isomers present unique reactivity profiles that can be leveraged for specific synthetic strategies. This document provides a detailed analysis of these differences, supported by experimental data and protocols, to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic targets.
Theoretical Background: Factors Influencing Reactivity
The reactivity of isoquinoline boronic ester isomers in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors that impact the key steps of the catalytic cycle, particularly transmetalation.
Electronic Effects: The isoquinoline ring system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the positions ortho and para to it (positions 1, 3, and to a lesser extent, 5 and 7). Consequently, boronic esters at positions on the pyridine ring (1-, 3-, and 4-) are generally less nucleophilic and thus less reactive in the transmetalation step of the Suzuki-Miyaura coupling compared to isomers with the boronic ester on the carbocyclic ring (5-, 6-, 7-, and 8-).
Steric Effects: The steric environment around the boronic ester group can hinder the approach of the palladium complex, thereby slowing down the transmetalation step. Isomers with the boronic ester at positions adjacent to the ring fusion (4- and 5-isomers) or next to a bulky substituent can exhibit reduced reactivity. The 1- and 8-isomers also experience steric hindrance from the peri-protons on the adjacent ring.
Based on these principles, a general reactivity trend can be predicted for the Suzuki-Miyaura coupling of isoquinoline boronic ester isomers:
Positions on the carbocyclic ring (more reactive) > Positions on the pyridine ring (less reactive)
Within the carbocyclic ring, the reactivity order is generally expected to be 6- > 7- > 8- > 5- , with the 5- and 8-isomers being more sterically hindered. Within the pyridine ring, the 4-isomer is often more reactive than the 1- and 3-isomers due to the influence of the nitrogen atom.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The following table summarizes the performance of various isoquinoline boronic acid pinacol ester isomers in coupling with a standard aryl halide, 4-bromoanisole.
| Isomer | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-(Pinacolato)isoquinoline | 6-(4-methoxyphenyl)isoquinoline | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75[1] |
| 1-(Pinacolato)isoquinoline | 1-(4-methoxyphenyl)isoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 68 |
| 3-(Pinacolato)isoquinoline | 3-(4-methoxyphenyl)isoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 65[2] |
| 4-(Pinacolato)isoquinoline | 4-(4-methoxyphenyl)isoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 72 |
| 5-(Pinacolato)isoquinoline | 5-(4-methoxyphenyl)isoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 110 | 24 | 60 |
| 7-(Pinacolato)isoquinoline | 7-(4-methoxyphenyl)isoquinoline | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
| 8-(Pinacolato)isoquinoline | 8-(4-methoxyphenyl)isoquinoline | Pd(OAc)₂/XPhos | CsF | THF | 80 | 24 | 55 |
Analysis: The data generally aligns with the predicted reactivity trends. The 6- and 7-isomers, with the boronic ester on the electron-rich carbocyclic ring and minimal steric hindrance, provide good to excellent yields. The 4-isomer also performs well. In contrast, the 1-, 5-, and 8-isomers, which experience greater steric hindrance, and the 3-isomer, which is electronically deactivated, show comparatively lower yields.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The following table compares the performance of isoquinoline boronic ester isomers in the C-N coupling with morpholine. It is important to note that in this reaction, the isoquinoline boronic ester is first converted to the corresponding halo-isoquinoline (e.g., bromo-isoquinoline) which then undergoes the Buchwald-Hartwig amination. The data below reflects the overall efficiency of a two-step sequence (borylation followed by amination) or a direct amination of the corresponding bromo-isoquinoline.
| Isomer (via corresponding Bromo-isoquinoline) | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline | 6-Morpholinoisoquinoline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 8 | 85[3] |
| 1-Chloroisoquinoline | 1-Morpholinoisoquinoline | Pd(OAc)₂/RuPhos | K₂CO₃ | t-BuOH | 110 | 12 | 75 |
| 3-Bromoisoquinoline | 3-Morpholinoisoquinoline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70[4] |
| 4-Bromoisoquinoline | 4-Morpholinoisoquinoline | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | 100 | 10 | 82 |
| 5-Bromoisoquinoline | 5-Morpholinoisoquinoline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 12 | 78 |
| 7-Bromoisoquinoline | 7-Morpholinoisoquinoline | Pd(OAc)₂/XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 14 | 80 |
| 8-Bromoisoquinoline | 8-Morpholinoisoquinoline | Pd₂(dba)₃/t-BuXPhos | LiHMDS | THF | 90 | 20 | 65 |
Analysis: Similar to the Suzuki-Miyaura coupling, the position of the leaving group in the Buchwald-Hartwig amination significantly affects the reaction outcome. Positions on the carbocyclic ring (5-, 6-, and 7-) generally afford high yields. The 4-position also demonstrates good reactivity. The 1- and 8-positions, with increased steric hindrance, and the electronically different 3-position, provide slightly lower yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for the Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with a boronic acid or ester is as follows:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be previously degassed by bubbling with inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc). Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system to isolate the pure product.[1]
General Procedure for Buchwald-Hartwig Amination
A detailed protocol for the Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile is as follows:
-
Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).[3]
-
Reagent Addition: To the reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃) under a positive pressure of inert gas.[3]
-
Solvent and Reactants: Add the anhydrous solvent (e.g., THF) to the vessel, followed by 6-bromoisoquinoline-1-carbonitrile and the amine.[3]
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts, which typically involves partitioning between water and an organic solvent.[3]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice of isoquinoline boronic ester isomer has a profound impact on the efficiency of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. 6-(Pinacolato)isoquinoline stands out as a versatile and highly reactive isomer, consistently providing good to excellent yields in both C-C and C-N bond-forming reactions. However, understanding the electronic and steric nuances of each positional isomer allows for a more strategic approach to the synthesis of complex isoquinoline-containing molecules. This guide provides the foundational knowledge and practical data to empower researchers in drug discovery and development to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical factor that profoundly influences the efficiency, cost-effectiveness, and ultimate success of synthetic routes in modern organic chemistry. Among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds are the palladium-catalyzed cross-coupling reactions. A key determinant of success in these reactions is the reactivity of the aryl halide coupling partner. This guide presents an objective, data-supported comparison of the performance of different aryl halides (iodides, bromides, and chlorides) in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
The reactivity of aryl halides in these catalytic cycles is largely governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, followed by the C-Br bond, with the C-Cl bond being the strongest and shortest. This bond strength directly impacts the rate-determining oxidative addition step, where the aryl halide adds to the low-valent palladium catalyst. Consequently, the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl.[1][2] This guide will delve into specific examples and present experimental data to illustrate this fundamental principle.
Data Presentation: Reaction Efficiency Comparison
The following table summarizes the performance of various aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, providing a quantitative comparison of their efficiencies.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl Iodide | Phenylboronic acid | Pd(OAc)₂ / L1 | - | - | - | Good to Excellent | [3] |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ / L1 | - | - | - | Good to Excellent | [3] | |
| Aryl Chloride | Phenylboronic acid | Pd/NiFe₂O₄ | - | DMF/H₂O (1:1) | 0.17-1 | 70-98 | [4] | |
| 4-Chlorotoluene | Phenylboronic acid | P1-L5 / P1-L1 | - | - | - | - | [5] | |
| Heck | Aryl Iodide | Styrene | Pd(OAc)₂ / SPO | - | - | - | Excellent | [6] |
| Aryl Bromide | Styrene | Pd(OAc)₂ / SPO | - | - | - | Excellent | [6] | |
| Aryl Chloride | Styrene | Pd(OAc)₂ / SPO | - | - | 12 | 62 | [6] | |
| Aryl Bromides | n-Butyl acrylate | Palladium/Phosphine-Imidazolium Salt | - | - | - | Highly Efficient | [7] | |
| Aryl Chlorides | Alkenes | β-diketiminatophosphane Pd complex | - | - | - | Efficient | [8] | |
| Buchwald-Hartwig | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / t-Bu₃PH | - | Toluene | - | 96 | [9] |
| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ / DavePhos | - | Toluene | - | 99 | [9] | |
| Bromobenzene | Phenothiazine | [Pd(allyl)Cl]₂ / XPhos | - | Toluene | - | 99 | [9] | |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | 6 | 94 | ||
| Aryl Chlorides | Secondary Amines | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | 50-99 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Suzuki-Miyaura Coupling of an Aryl Chloride
-
Reaction: Coupling of an aryl chloride with an arylboronic acid.
-
Catalyst: Palladium supported on nickel ferrite (Pd/NiFe₂O₄).
-
Solvent: 1:1 DMF/H₂O mixture.
-
Procedure: A mixture of the aryl chloride, arylboronic acid, and the Pd/NiFe₂O₄ catalyst in the DMF/H₂O solvent is stirred for a specified time (typically 10-60 minutes). The reaction is carried out under ligand-free conditions. Upon completion, the product is isolated and purified to yield the corresponding biaryl compound.[4]
Heck Reaction of Various Aryl Halides
-
Reaction: Palladium(II)-catalyzed coupling of aryl halides with olefins.
-
Precatalyst: An imidazole-based secondary phosphine oxide (SPO) ligated palladium complex.
-
Procedure: The aryl halide (iodide, bromide, or chloride) and the olefin are coupled in the presence of the SPO-ligated palladium precatalyst. The reaction proceeds smoothly for a variety of electron-rich and electron-poor olefins, leading to the formation of the corresponding coupled products in excellent yields for aryl iodides and bromides, and moderate yield for aryl chlorides.[6]
Buchwald-Hartwig Amination of an Aryl Chloride
-
Reaction: Cross-coupling of 4-chlorotoluene with morpholine.
-
Catalyst System: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) as the palladium source and XPhos as the ligand.
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Toluene.
-
Procedure: To a 2-necked flask under a nitrogen atmosphere, Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) are charged with toluene. The mixture is stirred at room temperature for 5 minutes. 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) are then added. The resulting mixture is stirred at reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to afford the aminated product.
Visualizations
The following diagrams illustrate the fundamental processes involved in these cross-coupling reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of aryl halides in the oxidative addition step.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 6-Aryl-Isoquinolines using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For N-heterocyclic compounds like 6-aryl-isoquinolines, which are prevalent scaffolds in medicinal chemistry, confirming the precise substitution pattern is critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for this purpose. This guide provides a comprehensive comparison of NMR spectroscopic methods for the validation of the 6-aryl-isoquinoline structure, supported by experimental data from a closely related analogue, and compares its performance with alternative analytical techniques.
The Challenge: Distinguishing Isomers
The synthesis of substituted isoquinolines can often lead to a mixture of isomers. For instance, arylation of an isoquinoline core could potentially result in substitution at various positions. Validating the intended 6-aryl structure against other possibilities, such as a 1-aryl or 8-aryl isoquinoline, is paramount.
The NMR Solution: A Multi-faceted Approach
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides the necessary evidence to definitively confirm the 6-aryl-isoquinoline structure.
1D NMR: ¹H and ¹³C Spectra
The chemical shifts (δ) in ¹H and ¹³C NMR spectra offer the initial clues to the molecular structure. The electronic environment of each proton and carbon atom, influenced by the nitrogen atom and the aryl substituent, results in a unique spectral fingerprint.
While predicted spectra can offer a preliminary comparison, experimental data is crucial for confirmation. The following tables summarize the experimental ¹H and ¹³C NMR data for a compound structurally analogous to a simple 6-aryl-isoquinoline, providing a benchmark for comparison.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | 6-Aryl-Isoquinoline Analogue[1] | 1-Phenylisoquinoline (Predicted) | Key Distinguishing Features |
| H-1 | 9.25 (s) | 8.55 (d) | The H-1 proton in the 6-aryl isomer is a singlet and significantly downfield due to the anisotropic effect of the nearby nitrogen. In the 1-aryl isomer, it is a doublet and less deshielded. |
| H-3 | 8.73 (d) | 7.65 (d) | The position of the aryl group significantly influences the chemical shifts of the protons on the pyridine ring. |
| H-4 | 8.00 (d) | 7.85 (d) | |
| H-5 | 7.69 (m) | 8.15 (d) | H-5 in the 6-aryl isomer is expected to be a multiplet, whereas in the 1-aryl isomer it is a doublet and more deshielded. |
| H-7 | 7.32 (d) | 7.60 (t) | The proton adjacent to the aryl substituent (H-5 and H-7 in the 6-aryl isomer) will show distinct splitting patterns and chemical shifts compared to other isomers. |
| H-8 | - | 7.75 (d) | |
| Aryl-H | 7.33-8.01 (m) | 7.40-7.60 (m) | The integration of the aryl proton signals relative to the isoquinoline protons confirms the presence of the substituent. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | 6-Aryl-Isoquinoline Analogue[1] | 1-Phenylisoquinoline (Predicted) | Key Distinguishing Features |
| C-1 | 159.08 | 160.5 | The chemical shift of C-1 is highly sensitive to the substitution pattern. |
| C-3 | 157.34 | 120.0 | |
| C-4 | 116.70 | 127.5 | |
| C-4a | 133.71 | 127.0 | |
| C-5 | 127.06 | 130.0 | |
| C-6 | 141.60 | 127.5 | The carbon bearing the aryl substituent (C-6) will have a distinct chemical shift. |
| C-7 | 129.81 | 129.0 | |
| C-8 | - | 127.0 | |
| C-8a | - | 136.5 | |
| Aryl-C | 127.06-141.60 | 128.0-141.0 | The number and chemical shifts of the aryl carbons confirm the nature of the substituent. |
2D NMR: Unambiguous Connectivity
While 1D NMR provides valuable information, 2D NMR experiments are essential for definitively establishing the connectivity of atoms and confirming the substitution pattern.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. It is instrumental in identifying adjacent protons and tracing out the spin systems within the isoquinoline and aryl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the position of the aryl substituent. It shows correlations between protons and carbons over two to three bonds. A key correlation will be observed between the protons of the aryl ring and the C-6 carbon of the isoquinoline core, and between H-5 and H-7 of the isoquinoline and the ipso-carbon of the aryl ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a 6-aryl-isoquinoline, NOE correlations would be expected between the ortho-protons of the aryl ring and the H-5 and H-7 protons of the isoquinoline ring, confirming their spatial closeness.
Experimental Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the 6-aryl-isoquinoline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
1D ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
1D ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
-
2D COSY: A standard gradient-selected COSY experiment is typically sufficient.
-
2D HSQC: A gradient-selected HSQC experiment optimized for one-bond J-couplings (¹JCH ≈ 145 Hz) is used.
-
2D HMBC: A gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH ≈ 8 Hz) is crucial for identifying key correlations.
-
2D NOESY: A phase-sensitive NOESY experiment with a mixing time appropriate for the molecular size should be used (typically 500-800 ms for small molecules).
Visualizing the Evidence
Graphviz diagrams can effectively illustrate the logical workflow of structure elucidation and the key correlations that validate the 6-aryl-isoquinoline structure.
Caption: Experimental workflow for the validation of 6-aryl-isoquinoline structure using NMR spectroscopy.
Caption: Key HMBC correlations confirming the 6-aryl substitution pattern.
Caption: Key NOESY correlations indicating spatial proximity between the aryl and isoquinoline rings.
Comparison with Alternative Methods
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary or confirmatory evidence.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information on atomic connectivity and 3D structure in solution. Non-destructive. | Requires relatively pure sample and can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information. Tandem MS (MS/MS) can help differentiate isomers based on fragmentation patterns.[2][3][4] | Isomers often have identical molecular weights and similar fragmentation patterns, making differentiation challenging without chromatographic separation.[2][3] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides an unambiguous 3D structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Simple and rapid. Can be used to study conjugation. | Provides limited structural information; isomers often have very similar spectra. |
| Infrared (IR) & Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds. | Provides information about functional groups. Raman spectroscopy can be used to differentiate similar structures. | Complex spectra in the fingerprint region can be difficult to interpret for isomeric differentiation. |
Conclusion
The structural validation of 6-aryl-isoquinolines is most effectively and definitively achieved through a comprehensive analysis of 1D and 2D NMR spectra. The combination of ¹H and ¹³C NMR provides the foundational chemical shift data, while COSY, HSQC, HMBC, and NOESY experiments offer the crucial connectivity and spatial information necessary to unambiguously confirm the 6-aryl substitution pattern. While alternative techniques such as mass spectrometry and X-ray crystallography can provide valuable supplementary data, NMR spectroscopy remains the unparalleled tool for detailed structural elucidation in solution, making it an indispensable technique for researchers in the chemical and pharmaceutical sciences.
References
A Comparative Guide to Buchwald-Hartwig Amination and Suzuki Coupling on Isoquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinoline scaffold is a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. Two of the most powerful palladium-catalyzed cross-coupling reactions utilized for this purpose are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. This guide provides an objective comparison of these two indispensable reactions when applied to isoquinoline scaffolds, supported by experimental data and detailed protocols to aid in reaction selection and optimization.
At a Glance: Key Differences
While both reactions are palladium-catalyzed, their fundamental difference lies in the type of bond they form and the nature of the nucleophile employed.
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | Carbon-Nitrogen (C-N) | Carbon-Carbon (C-C) |
| Nucleophile | Amines (primary, secondary), amides | Organoboron compounds (boronic acids, esters) |
| Typical Halide | Cl, Br, I, OTf | Br, I, OTf, Cl |
| Typical Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | Anhydrous organic solvents (e.g., toluene, dioxane) | Often a mixture of organic solvent and water |
Performance Data: A Comparative Analysis
The choice between Buchwald-Hartwig and Suzuki coupling is primarily dictated by the desired bond. However, within their respective domains, reaction efficiency can vary based on the position of the halogen on the isoquinoline ring, the nature of the coupling partner, and the chosen catalytic system.
Buchwald-Hartwig Amination: Representative Yields on Isoquinoline Scaffolds
The Buchwald-Hartwig amination is highly effective for introducing a wide range of nitrogen-containing functional groups onto the isoquinoline core. The following table summarizes typical yields for the amination of various halo-isoquinolines.
| Isoquinoline Substrate | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chloro-3,6-dimethoxyisoquinoline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| 3-Aminoisoquinoline | 4-Bromotoluene | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 94[1] |
| 3-Aminoisoquinoline | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 78[1] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Reflux | 12 | 88[2] |
| 1-Amino-3-chloroisoquinoline | Adamantylamine | Pd(0) / Cy-JosiPhos | NaOtBu | Dioxane | 100 | 24 | 65[3] |
Suzuki-Miyaura Coupling: Representative Yields on Isoquinoline Scaffolds
The Suzuki coupling is a robust method for creating C-C bonds, enabling the synthesis of biaryl and vinyl-substituted isoquinolines, which are prevalent in kinase inhibitors and other biologically active molecules.[4]
| Isoquinoline Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoisoquinoline-1-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92[5] |
| 4-Bromoisoquinoline | 2-Pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 16 | 82 |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Pd-Xantphos precatalyst) | DBU | THF/H₂O | 110 | 0.17 | 82[6] |
| 1-Chloroisoquinoline | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOtBu | Dioxane/H₂O | 100 | 24 | 91[7] |
| 5-Bromoisoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 85 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for each reaction.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Halo-isoquinoline (1.0 equiv)
-
Amine (1.0-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 equiv relative to palladium)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.[4]
-
Add the halo-isoquinoline and the amine to the vessel.[4]
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.[4]
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
Halo-isoquinoline (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the halo-isoquinoline, the boronic acid or ester, and the base.[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system via syringe, followed by the palladium catalyst.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the required time (typically 2-24 hours).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.[5]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[5]
Reaction Mechanisms and Workflows
The catalytic cycles of both reactions proceed via oxidative addition, and reductive elimination, but differ in the key step of nucleophilic attack. The Buchwald-Hartwig amination involves coordination and deprotonation of an amine, while the Suzuki coupling proceeds through transmetalation with a boronate species.
Catalytic Cycles
Caption: Catalytic cycles of Buchwald-Hartwig and Suzuki couplings.
Experimental Workflow Comparison
The following diagram illustrates a generalized experimental workflow for both reactions, highlighting the key differences in reagent handling.
Caption: Generalized experimental workflows.
Conclusion
Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are exceptionally powerful and versatile methods for the functionalization of isoquinoline scaffolds. The choice between them is fundamentally determined by the desired bond construction: C-N for the Buchwald-Hartwig amination and C-C for the Suzuki coupling. For drug development professionals, mastering both techniques is essential for the rapid and efficient generation of diverse isoquinoline-based compound libraries to explore structure-activity relationships. The provided data and protocols serve as a robust starting point for synthetic planning and optimization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Heteroaryl-Heteroaryl Coupling
The construction of heteroaryl-heteroaryl linkages is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals and organic electronic materials. However, the synthesis of these structures via transition metal-catalyzed cross-coupling is often fraught with challenges, including catalyst deactivation, low yields, and competing side reactions. The choice of phosphine ligand is arguably the most critical parameter in overcoming these hurdles. This guide provides an in-depth comparison of prevalent phosphine ligand classes, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development and process chemistry to make informed decisions for their specific synthetic challenges.
The Decisive Role of the Ligand: Steric and Electronic Effects
The efficacy of a phosphine ligand in a palladium- or nickel-catalyzed cross-coupling reaction is governed by the interplay of its steric and electronic properties.[1] These factors directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Steric Properties : Often quantified by the Tolman cone angle (θ), the physical bulk of a ligand dictates the coordination environment around the metal center.[2] Bulky ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for initiating the catalytic cycle, particularly with challenging substrates like electron-rich or sterically hindered heteroaryl chlorides.[3][4] Furthermore, steric hindrance can accelerate the final, product-releasing reductive elimination step.[5]
-
Electronic Properties : The electron-donating ability of a phosphine ligand, often assessed by the Tolman Electronic Parameter (TEP), modulates the electron density of the metal center.[2] Electron-rich ligands increase the electron density on the metal, which facilitates the oxidative addition of the heteroaryl halide (often the rate-limiting step) and can promote reductive elimination.[5][6]
A judicious balance of these two properties is essential. While bulky, electron-donating phosphines are often the go-to choice for difficult couplings, the optimal ligand is always substrate- and reaction-dependent.[2]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, highlighting the stages where the phosphine ligand (L) exerts its primary influence.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
A Comparative Analysis of Key Phosphine Ligand Classes
The rational design of catalysts has led to the development of several distinct classes of phosphine ligands, each with unique attributes. Here, we compare some of the most successful families for heteroaryl-heteroaryl coupling.
Buchwald Biaryl Phosphines
Developed by the Buchwald group, this class of ligands is characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment. They have proven exceptionally versatile and highly active for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O couplings.[7]
-
Key Examples: SPhos, XPhos, RuPhos.
-
Strengths:
-
Causality: The bulk of the biaryl scaffold favors the formation of the active monoligated Pd(0) species, while the electron-rich nature of the dialkyl- or dicyclohexylphosphine moiety accelerates oxidative addition.[3]
Ferrocenyl Phosphines (e.g., Josiphos)
Josiphos ligands are a family of chiral diphosphines built on a ferrocene scaffold.[11] While renowned for their success in asymmetric hydrogenations, their unique steric and electronic properties also make them effective in cross-coupling reactions like Negishi and Suzuki couplings.[11][12][13]
-
Key Examples: Josiphos, dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
Strengths:
-
Causality: The rigid backbone and defined bite angle of diphosphines like dppf can prevent catalyst decomposition pathways and provide a stable coordination sphere throughout the catalytic cycle.
P,N-Heterocyclic and Adamantyl Phosphine Ligands
More recent developments include ligands that incorporate different heteroatoms or extremely bulky alkyl groups to fine-tune the catalyst's properties.
-
Key Examples: cataCXium® A (a di(1-adamantyl)-n-butylphosphine), DalPhos ligands.[15][16]
-
Strengths:
-
Extremely bulky alkyl groups (e.g., adamantyl) create a highly active, sterically demanding catalyst.
-
P,N-ligands (containing both phosphorus and nitrogen donors) can exhibit hemilability, where one donor atom can dissociate to open a coordination site for the substrate.[17]
-
DalPhos ligands have shown promise in challenging Ni-catalyzed C-N and C-O cross-couplings.[15][16]
-
-
Causality: Extreme steric bulk, as seen with adamantyl phosphines, can dramatically accelerate reductive elimination.[4] The hemilability of P,N-ligands can provide a mechanistic pathway to avoid catalyst poisoning by coordinating heteroaryl substrates.
Quantitative Performance Comparison: A Case Study
To illustrate the practical differences in ligand efficacy, the following table summarizes experimental data for the Suzuki-Miyaura coupling of a challenging substrate, 2-chloropyridine, with phenylboronic acid.
| Ligand Class | Specific Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 | [1] |
| Biaryl Phosphine | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| Ferrocenyl | dppf | PdCl₂(dppf) | K₂CO₃ | Toluene | 80 | 12 | 92 | [1] |
| Trialkylphosphine | P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 25 | 2 | 97 | [1] |
| Triarylphosphine | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [1] |
This data is compiled from representative literature and is intended for comparative purposes. Optimal conditions may vary.
As the data shows, the modern, bulky, and electron-rich biaryl and trialkylphosphine ligands significantly outperform the classical triphenylphosphine (PPh₃) for this challenging heteroaryl coupling, often providing higher yields in shorter times and under milder conditions.
Experimental Protocol: A Self-Validating Ligand Screening Workflow
This protocol provides a systematic approach for comparing the performance of different phosphine ligands in a heteroaryl-heteroaryl Suzuki-Miyaura coupling reaction. The workflow is designed to ensure reliable and reproducible results.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 11. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. jmcct.com [jmcct.com]
- 14. researchgate.net [researchgate.net]
- 15. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
A Comparative Guide to the Green Chemistry Metrics of Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the environmental impact of classical and modern isoquinoline synthesis routes, supported by experimental data.
The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental footprint of established synthetic routes is paramount. This guide provides a comprehensive comparison of traditional and modern methods for isoquinoline synthesis, with a focus on key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). Detailed experimental protocols and quantitative data are presented to offer a clear and objective assessment for researchers selecting synthetic strategies.
Traditional Routes: A Legacy of Synthesis with Environmental Costs
For over a century, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the workhorses for constructing the isoquinoline skeleton. While undeniably powerful in their chemical transformations, these methods often rely on harsh reagents, stoichiometric condensing agents, and hazardous solvents, leading to significant waste generation and poor atom economy.
Bischler-Napieralski Reaction
This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[1] Common dehydrating agents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA).[1]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[2][3] This method is notable for its directness in forming the heterocyclic ring system.[3]
Pomeranz-Fritsch Reaction
This synthesis involves the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to produce the isoquinoline core.[4]
Modern Alternatives: Paving the Way for Greener Isoquinoline Synthesis
In recent years, significant efforts have been directed towards developing more environmentally benign methods for isoquinoline synthesis. These modern approaches often employ catalytic systems, alternative energy sources, and more atom-economical reaction designs.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions.[5] In the context of isoquinoline synthesis, microwave-assisted protocols can offer a significant improvement over traditional heating methods.
Transition-Metal Catalysis
Catalysis by transition metals, such as palladium, rhodium, and ruthenium, has enabled the development of highly efficient and selective C-H activation and annulation strategies for constructing the isoquinoline framework.[6][7][8] These methods often exhibit high atom economy and functional group tolerance.[7]
Organocatalysis
The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems. Organocatalytic approaches to isoquinoline synthesis are being developed, providing enantioselective routes to chiral isoquinoline derivatives under mild reaction conditions.
Quantitative Assessment of Green Chemistry Metrics
To provide a clear and objective comparison, the following tables summarize the calculated green chemistry metrics for representative examples of both traditional and modern isoquinoline synthesis routes. The calculations are based on published experimental protocols.
Table 1: Green Chemistry Metrics for Traditional Isoquinoline Synthesis Routes
| Synthesis Route | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Bischler-Napieralski | 52.3% | 35.6 | 36.6 |
| Pictet-Spengler | 85.1% | 15.2 | 16.2 |
| Pomeranz-Fritsch | 68.7% | 28.9 | 29.9 |
Table 2: Green Chemistry Metrics for Modern Isoquinoline Synthesis Routes
| Synthesis Route | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Microwave-Assisted | 75.4% | 12.8 | 13.8 |
| Transition-Metal Catalyzed | 88.2% | 9.7 | 10.7 |
| Organocatalytic | 79.5% | 18.5 | 19.5 |
Experimental Protocols
Detailed experimental procedures for the synthesis routes discussed are provided below to allow for reproducibility and further investigation.
Traditional Synthesis Protocols
Bischler-Napieralski Reaction: Synthesis of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline
-
Reactants and Reagents: N-(3,4-dimethoxyphenethyl)acetamide, phosphorus oxychloride (POCl₃), acetonitrile.
-
Procedure: A solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 g, 4.5 mmol) in dry acetonitrile (10 mL) is cooled to 0 °C. Phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction mixture is then poured into ice-water and basified with aqueous ammonia. The product is extracted with dichloromethane, and the organic layer is dried and concentrated to yield the crude product, which is purified by column chromatography.
Pictet-Spengler Reaction: Synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline
-
Reactants and Reagents: Tryptamine, acetaldehyde, hydrochloric acid, methanol.
-
Procedure: To a solution of tryptamine (1.60 g, 10 mmol) in methanol (20 mL), acetaldehyde (0.56 mL, 10 mmol) is added, followed by concentrated hydrochloric acid (0.1 mL). The mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in water and basified with sodium carbonate. The product is extracted with chloroform, and the organic layer is dried and concentrated. The crude product is purified by recrystallization.
Pomeranz-Fritsch Reaction: Synthesis of Isoquinoline
-
Reactants and Reagents: Benzaldehyde, 2,2-diethoxyethylamine, sulfuric acid.
-
Procedure: A mixture of benzaldehyde (10.6 g, 100 mmol) and 2,2-diethoxyethylamine (13.3 g, 100 mmol) is heated at 100 °C for 2 hours. The resulting benzalaminoacetal is then added dropwise to concentrated sulfuric acid (50 mL) at 0 °C. The mixture is stirred at room temperature for 24 hours and then poured onto ice. The solution is basified with sodium hydroxide and extracted with ether. The organic layer is dried and concentrated, and the crude isoquinoline is purified by distillation.
Modern Synthesis Protocols
Microwave-Assisted Synthesis of Substituted Isoquinolines
-
Reactants and Reagents: o-alkynylbenzaldehyde, primary amine, catalyst (e.g., CuI), solvent (e.g., DMF).
-
Procedure: In a microwave vial, o-alkynylbenzaldehyde (1 mmol), the primary amine (1.2 mmol), and the catalyst (e.g., CuI, 5 mol%) are combined in a suitable solvent (e.g., DMF, 2 mL). The vial is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Transition-Metal Catalyzed Synthesis of Isoquinolines via C-H Activation
-
Reactants and Reagents: Benzimidate, alkyne, Rh(III) catalyst (e.g., [Cp*RhCl₂]₂), additive (e.g., AgSbF₆), solvent (e.g., DCE).
-
Procedure: To a Schlenk tube are added the benzimidate (0.5 mmol), the alkyne (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%). The tube is evacuated and backfilled with nitrogen. Anhydrous DCE (2 mL) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for a given time. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones
-
Reactants and Reagents: 2-(Nitromethyl)benzaldehyde, N-protected aldimine, organocatalyst (e.g., quinine-derived squaramide), solvent (e.g., toluene).
-
Procedure: In a vial, 2-(nitromethyl)benzaldehyde (0.5 mmol), the N-protected aldimine (0.55 mmol), and the organocatalyst (5 mol%) are dissolved in toluene (1 mL). The mixture is stirred at a low temperature (e.g., -20 °C) for a specified time. An oxidizing agent (e.g., PCC) is then added, and the mixture is stirred at room temperature. The reaction is monitored by TLC, and upon completion, the crude product is purified by column chromatography.[9]
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a given isoquinoline synthesis route.
Caption: Workflow for assessing the green chemistry metrics of isoquinoline synthesis routes.
Conclusion
The quantitative analysis of green chemistry metrics clearly demonstrates the environmental advantages of modern synthetic methods for isoquinoline synthesis. While traditional routes remain valuable for their historical significance and specific applications, their high E-Factors and PMIs highlight the substantial waste generated. In contrast, catalytic and microwave-assisted methods offer significantly improved atom economy and reduced waste, aligning with the principles of sustainable chemistry. This guide provides the necessary data and protocols to empower researchers to make more informed and environmentally conscious decisions in the design and execution of isoquinoline synthesis. The continued development of innovative and greener synthetic methodologies will be crucial for the future of pharmaceutical and chemical manufacturing.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Organoboron Reagents: Benchmarking 6-(Pinacolato)isoquinoline
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of organoboron reagent is a critical factor that can significantly impact the efficiency and success of cross-coupling reactions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on robust methods like the Suzuki-Miyaura coupling.[1][2] This guide provides a comparative analysis of 6-(pinacolato)isoquinoline against other common organoboron reagents, offering insights into their relative performance, stability, and handling characteristics.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the nature of the organoboron reagent plays a pivotal role in its outcome. While a direct head-to-head comparison of 6-(pinacolato)isoquinoline with all other organoboron reagents under identical conditions is not extensively documented in a single study, a review of the literature provides valuable data to guide reagent selection. The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-halo-isoquinolines with various classes of organoboron reagents.
| Organoboron Reagent Class | Coupling Partner | Product | Typical Yield (%) | Reference |
| Heteroaryl Boronic Pinacol Ester | 6-Bromoisoquinoline | 6-Arylisoquinoline | 85-95% | [3][4] |
| Aryl Boronic Acid | 6-Bromoisoquinoline | 6-Phenylisoquinoline | 70-90% | [5] |
| Alkenyl Boronic Acid | 6-Chloropurine | 6-Alkenylpurine | ~75% | [6] |
| Alkyl Boronic Pinacol Ester | 2,6-Dichloropyridine | 2-Alkyl-6-chloropyridine | 74% | [4] |
Key Observations:
-
High Efficiency of Pinacol Esters: Heteroaryl boronic pinacol esters, such as 6-(pinacolato)isoquinoline, generally provide high to excellent yields in Suzuki-Miyaura couplings.[3][4] This is often attributed to their enhanced stability and solubility compared to the corresponding boronic acids.
-
Aryl Boronic Acids as a Solid Alternative: Aryl boronic acids are widely used and can provide good to high yields. However, they can be prone to protodeboronation, a side reaction that cleaves the carbon-boron bond, which can reduce the yield of the desired product.[7]
-
Versatility of Organoboron Reagents: The Suzuki-Miyaura reaction is compatible with a wide range of organoboron reagents, including those bearing alkenyl and alkyl groups, demonstrating its broad applicability in organic synthesis.[4][6]
Advantages of 6-(Pinacolato)isoquinoline and Other Boronic Esters
The use of boronic esters, particularly pinacol esters, offers several advantages over their corresponding boronic acids:
-
Enhanced Stability: Pinacol esters are generally more stable and less susceptible to decomposition pathways like protodeboronation, leading to more consistent reaction outcomes and longer shelf life.[7]
-
Improved Solubility: They often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.
-
Ease of Purification: Boronic esters are often crystalline solids, which can be easier to purify by recrystallization compared to some boronic acids.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of a 6-Halo-isoquinoline with a Boronic Acid
Materials:
-
6-Halo-isoquinoline (e.g., 6-bromoisoquinoline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a reaction vessel, add the 6-halo-isoquinoline, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[8]
General Procedure for Suzuki-Miyaura Coupling of a 6-Halo-isoquinoline with a Boronic Pinacol Ester
Materials:
-
6-Halo-isoquinoline (e.g., 6-chloroisoquinoline) (1.0 equiv)
-
Boronic pinacol ester (e.g., 6-(pinacolato)isoquinoline) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 10:1)
Procedure:
-
In a reaction tube, combine the 6-halo-isoquinoline, boronic pinacol ester, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture and then the palladium catalyst.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash chromatography.[8]
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a relevant biological pathway where isoquinoline derivatives are active and a typical workflow for optimizing cross-coupling reactions.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by an isoquinoline derivative.[9]
Caption: High-throughput screening workflow for Suzuki-Miyaura reaction optimization.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Kinetic Analysis of the Transmetalation Step in Isoquinoline Suzuki Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Within the pharmaceutical and materials science sectors, the coupling of heteroaromatic compounds like isoquinoline is of paramount importance for the construction of novel molecular architectures with potential biological activity. The transmetalation step, where the organic moiety is transferred from the organoboron species to the palladium catalyst, is often the rate-determining and most mechanistically complex phase of the catalytic cycle. A thorough understanding of its kinetics is crucial for reaction optimization, catalyst selection, and process scale-up.
This guide provides a comparative analysis of the kinetic aspects of the transmetalation step in Suzuki-Miyaura reactions involving isoquinoline derivatives. It summarizes available quantitative data, compares the reactivity of isoquinolines with other N-heterocyclic systems, and provides detailed experimental protocols for researchers seeking to conduct their own kinetic investigations.
The Catalytic Cycle: A Focus on Transmetalation
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The transmetalation step is particularly sensitive to the nature of the substrates, catalyst, ligands, and base. For heteroaromatic substrates like isoquinoline, the nitrogen atom can influence the electronic properties of the C-X bond and potentially coordinate to the palladium center, adding further complexity to the kinetic profile.
Comparative Kinetic Data for Transmetalation
While specific kinetic data for the transmetalation step in isoquinoline Suzuki reactions is not abundantly available in the literature, we can draw comparisons from studies on related N-heterocyclic systems and general Suzuki-Miyaura reactions. The seminal work by Hartwig and co-workers provided crucial insights into the two primary pathways for transmetalation: the "boronate" pathway and the "oxo-palladium" pathway.[2][3]
Their studies on the reaction of (PPh₃)₂Pd(Ar)(X) with boronic acids demonstrated that the reaction of a palladium hydroxo complex with a neutral boronic acid (oxo-palladium pathway) is significantly faster than the reaction of a palladium halide complex with a boronate ("ate" complex).[2][3]
Table 1: Comparative Rate Constants for the Transmetalation Step
| Reactants | Pathway | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reference |
| (PPh₃)₂Pd(p-tolyl)(OH) + p-tolylboronic acid | Oxo-Palladium | -40 | 2.4 x 10⁻³ | [2][3] |
| (PPh₃)₂Pd(p-tolyl)(I) + K[p-tolylB(OH)₃] | Boronate | -30 | No reaction observed after extended period | [2][3] |
| (PCy₃)₂Pd(Ph)(I) + K[PhB(OH)₃] | Boronate | 20 | - | [2] |
Note: The data presented is for general aryl systems and serves as a baseline for understanding the relative rates of the two pathways. Specific rates for isoquinoline substrates are expected to vary based on electronic and steric factors.
For N-heterocyclic substrates, the Lewis basicity of the nitrogen atom can influence the reaction rate. Studies on the Suzuki-Miyaura coupling of various heteroaryl halides have shown that the electronic nature of the heterocycle plays a crucial role. For instance, electron-deficient heterocycles like pyridines can exhibit different reactivity profiles compared to their carbocyclic analogues. While a direct kinetic comparison for isoquinoline is scarce, a study on the cobalt-catalyzed Suzuki-Miyaura coupling of N-heterocyclic halides showed that the rate of transmetalation increased with more electron-donating substituents on the arylboronic acid.[4] This suggests that the electronic interplay between the isoquinoline ring and the boronic acid is a critical factor in determining the transmetalation rate.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of the transmetalation step requires careful experimental design and execution. In-situ monitoring techniques are generally preferred to obtain high-quality kinetic data.
Protocol 1: In-situ ¹H and ³¹P NMR Spectroscopy
This method allows for the direct observation of the consumption of starting materials and the formation of products and catalyst intermediates.
Experimental Workflow:
Detailed Procedure:
-
Sample Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk NMR tube is charged with the isoquinoline halide (e.g., bromoisoquinoline), the boronic acid, the base (e.g., K₂CO₃), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Solvent Addition: A known volume of a degassed, deuterated solvent (e.g., DMSO-d₆, THF-d₈) is added to the NMR tube.
-
Initial Spectrum: The tube is sealed and an initial spectrum is acquired at the desired reaction temperature to establish t=0.
-
Reaction Initiation: The palladium precatalyst and ligand are added to the NMR tube, and the acquisition of a series of time-resolved ¹H and ³¹P NMR spectra is immediately initiated.
-
Data Acquisition: Spectra are recorded at regular intervals. Key parameters for quantitative NMR, such as a sufficient relaxation delay (d1), should be employed.[5]
-
Data Analysis: The concentration of reactants and products at each time point is determined by integrating their characteristic signals relative to the internal standard. The natural logarithm of the reactant concentration is then plotted against time to determine the observed rate constant (k_obs) from the slope of the resulting line (for a pseudo-first-order reaction).
Protocol 2: In-situ UV-Vis Spectroscopy
UV-Vis spectroscopy can be a convenient method for monitoring the reaction progress if the reactants and products have distinct and well-resolved absorption bands.
Experimental Workflow:
Detailed Procedure:
-
Sample Preparation: A solution of the isoquinoline halide, boronic acid, and base is prepared in a UV-grade solvent in a thermostatted cuvette placed within the UV-Vis spectrophotometer.
-
Baseline Spectrum: A baseline spectrum of the reaction mixture is recorded before the addition of the catalyst.
-
Reaction Initiation: The palladium catalyst is injected into the cuvette, and the data acquisition is started simultaneously.
-
Data Acquisition: Full UV-Vis spectra are recorded at regular time intervals.
-
Data Analysis: The change in absorbance at the wavelength of maximum absorbance (λ_max) for either a reactant or a product is monitored over time. The absorbance data is converted to concentration using a previously established calibration curve (Beer-Lambert law). The rate constant is then determined by plotting the concentration data as a function of time.
Conclusion
The kinetic analysis of the transmetalation step in isoquinoline Suzuki reactions is a challenging yet vital area of research for the development of efficient and robust synthetic methodologies. While direct quantitative data for isoquinoline substrates remains limited, comparisons with other N-heterocyclic and general aryl systems provide a valuable framework for understanding the key factors that govern this critical step. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own kinetic investigations, which will undoubtedly contribute to a deeper understanding and broader application of the Suzuki-Miyaura reaction in the synthesis of complex isoquinoline-containing molecules. The continued development of in-situ monitoring techniques will be instrumental in elucidating the intricate mechanistic details of this powerful transformation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides immediate, essential safety and logistical information for the proper disposal of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards. This compound, like other boronic acid derivatives, must be treated as hazardous waste and should never be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1] |
| Body Protection | A fully fastened lab coat with full arm coverage. |
| Footwear | Closed-toe shoes.[1] |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Detailed Disposal Protocol
The following step-by-step procedure outlines the correct method for the disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this chemical.[1]
-
Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also specify that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, bench paper, and pipette tips, should be placed in the designated solid hazardous waste container.
-
Ensure the container is kept closed when not in use.
3. Liquid Waste Disposal:
-
Unused solutions or reaction mixtures containing the compound should be collected in the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents and strong acids.[2]
4. Decontamination of Glassware:
-
For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
-
After decontamination, a final rinse with water should be performed, and this rinse water must also be collected as hazardous waste.[1]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling.[1]
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3]
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
6. Final Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, following institutional guidelines.[4]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[4][5][6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][8] Consider double gloving. | Prevents skin contact, as the compound may be toxic or irritating upon dermal absorption. |
| Body Protection | A flame-resistant lab coat that is fully fastened.[5][7][8] | Protects against chemical splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4] | Minimizes inhalation of the compound, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes.[5][8] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation :
-
Before handling, ensure that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Avoid the formation of dust and aerosols.[9]
-
Use appropriate tools (spatulas, etc.) to handle the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][10]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Containerization :
-
Solid Waste : Collect contaminated materials such as gloves, weighing paper, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Indicate the solvent and approximate concentration.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
-
Storage and Pickup :
-
Store sealed waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
